GW-406381
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMZBNYLCVTRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202043 | |
| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221148-46-5, 537697-89-5 | |
| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221148-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 406381 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221148465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW 406381X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537697895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-406381 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12009 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-406381 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y869C2THE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of GW-406381: A Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of GW-406381, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, also known as 2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine, is a synthetic, non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the COX-2 isozyme.[1] This selectivity is a key feature, as inhibition of COX-2 is associated with anti-inflammatory and analgesic effects, while inhibition of the ubiquitously expressed COX-1 is linked to gastrointestinal side effects commonly seen with non-selective NSAIDs.[2] this compound has been investigated for its therapeutic potential in treating inflammatory pain and migraine.[3]
Discovery and Structure-Activity Relationship (SAR)
The discovery of this compound emerged from research focused on developing novel heterocyclic compounds as selective COX-2 inhibitors. The core structure is a pyrazolo[1,5-b]pyridazine (B1603340) scaffold. While the specific initial discovery and detailed structure-activity relationship (SAR) studies are not extensively detailed in publicly available peer-reviewed literature, the structural motifs of this compound are consistent with other known selective COX-2 inhibitors. These typically feature a central heterocyclic ring system with two adjacent aromatic rings. One of the aryl groups, in this case, the 4-methylsulfonylphenyl moiety, is crucial for binding to the secondary pocket of the COX-2 enzyme, a feature absent in COX-1, which confers selectivity. The 4-ethoxyphenyl group likely contributes to the overall binding affinity and pharmacokinetic properties of the molecule.
Quantitative Biological Data
The biological activity of this compound has been characterized by its potent and selective inhibition of the COX-2 enzyme. The following table summarizes the key quantitative data available for this compound.
| Parameter | Target | Species | Value | Reference |
| IC50 | COX-2 | Human | 3 nM (pIC50 = 8.5) | [1] |
| IC50 | COX-1 | Human | >84,200 nM (pIC50 < 4.1) | [1] |
| Selectivity Index (COX-1/COX-2) | Human | >28,000 |
Mechanism of Action: COX-2 Signaling Pathway
This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. Under inflammatory conditions, various stimuli such as cytokines and growth factors lead to the induction of COX-2. This enzyme then catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins. By blocking this step, this compound effectively reduces the production of these inflammatory mediators.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following is a representative synthetic workflow based on patent literature.
Experimental Protocol
The following protocol is a generalized procedure for the synthesis of 2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine (this compound) as described in patent WO2001046194A2.
Step 1: Synthesis of 1-(4-ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone (B1336408)
This intermediate can be prepared via methods known in the art, for example, through a Friedel-Crafts acylation or related coupling reactions between a derivative of 4-ethoxyphenylacetic acid and a derivative of methylsulfonylbenzene.
Step 2: Synthesis of the Pyrazolo[1,5-b]pyridazine Ring
A solution of 1-(4-ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone in a suitable solvent (e.g., dichloromethane) is treated with a base (e.g., triethylamine) and a Lewis acid (e.g., titanium tetrachloride). To this mixture, N-aminopyridazinium iodide is added, and the reaction is heated under reflux. The reaction progress can be monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.
Step 3: Work-up and Purification
Upon completion of the reaction, the mixture is cooled and quenched with an appropriate aqueous solution. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system to afford the final product, this compound.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions.
Conclusion
This compound is a highly potent and selective COX-2 inhibitor with a pyrazolo[1,5-b]pyridazine core. Its mechanism of action, centered on the inhibition of prostaglandin synthesis, makes it a valuable tool for research in inflammation and pain. The synthetic route, while multi-step, is accessible and allows for the preparation of this and related compounds for further investigation. This guide provides a foundational understanding of the key technical aspects of this compound for the scientific community.
References
- 1. GW406381 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GW406381, a novel COX-2 inhibitor, attenuates spontaneous ectopic discharge in sural nerves of rats following chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
GW-406381: A Technical Guide to a Potent Farnesoid X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of GW-406381, a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR). The information is compiled to support research and development efforts in fields targeting metabolic and inflammatory diseases.
Chemical Structure and Properties
This compound is a synthetic organic compound belonging to the phenylpyrazole class.[1] Its chemical identity and key physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(2,6-Dichlorophenyl)-4-(3'-carboxy-2-chlorostilben-4-yl)oxymethyl-5-isopropylisoxazole | N/A |
| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | N/A |
| Molecular Weight | 554.8 g/mol | N/A |
| SMILES | CC(C)c1onc(c1COc2cc(ccc2C=Cc3cccc(c3)C(=O)O)Cl)c4c(Cl)cccc4Cl | [2][3][4] |
| Calculated XLogP3 | 8.2 | N/A |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 8 | |
| Topological Polar Surface Area | 89.8 Ų |
Pharmacological Properties
This compound is a highly potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.
| Parameter | Value | Species | Assay Type | Source |
| EC₅₀ | 65 nM | Human | FXR Transactivation Assay | |
| EC₅₀ | 3 nM | N/A | FXR-bla assay | |
| Mechanism of Action | Selective Farnesoid X Receptor (FXR) Agonist | N/A | N/A |
Mechanism of Action and Signaling Pathways
Upon binding to FXR, this compound initiates a cascade of transcriptional events that regulate key metabolic pathways. The primary mechanism involves the recruitment of coactivators and the subsequent regulation of target gene expression.
FXR/SHP Signaling Pathway
A key downstream target of FXR activation is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that acts as a transcriptional repressor. Activation of FXR by this compound induces the expression of SHP. SHP, in turn, inhibits the expression of several genes involved in bile acid synthesis and gluconeogenesis, most notably Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production.
FXR/FGF19 Signaling Pathway
In the intestine, FXR activation by this compound induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4. This binding activates a signaling cascade that also leads to the repression of CYP7A1 expression, providing an additional layer of feedback regulation on bile acid synthesis.
Experimental Protocols
The following are representative methodologies for assessing the activity of this compound in vitro and in vivo.
In Vitro: FXR Transactivation Luciferase Reporter Assay
This assay measures the ability of a compound to activate FXR, leading to the expression of a reporter gene (luciferase).
Objective: To determine the EC₅₀ of this compound for FXR activation.
Materials:
-
HEK293T or HepG2 cells
-
Expression plasmids for human FXR and its heterodimeric partner RXRα
-
Luciferase reporter plasmid containing FXR response elements (FXREs)
-
Transfection reagent (e.g., FuGENE 6)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Cell culture reagents
Procedure:
-
Cell Seeding: Seed HEK293T or HepG2 cells in 96-well plates at an appropriate density.
-
Transfection: Co-transfect the cells with the FXR, RXRα, and FXRE-luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo: Evaluation in a Mouse Model of Liver Injury
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a relevant disease model.
Objective: To evaluate the therapeutic potential of this compound in a mouse model of non-alcoholic fatty liver disease (NAFLD) or cholestasis.
Animal Model: C57BL/6J mice fed a high-fat diet to induce NAFLD, or a bile duct ligation (BDL) model for cholestasis.
Materials:
-
C57BL/6J mice
-
High-fat diet or surgical setup for BDL
-
This compound
-
Vehicle (e.g., corn oil, carboxymethylcellulose)
-
Equipment for oral gavage or dietary admixture
-
Analytical equipment for plasma and tissue analysis
Procedure:
-
Induction of Disease Model: Induce NAFLD by feeding mice a high-fat diet for a specified period (e.g., 12-16 weeks) or induce cholestasis through BDL surgery.
-
Compound Administration: Administer this compound or vehicle to the mice daily via oral gavage at a predetermined dose (e.g., 10-30 mg/kg). The duration of treatment will depend on the specific model and study endpoints.
-
Monitoring: Monitor animal body weight, food intake, and overall health throughout the study.
-
Sample Collection: At the end of the treatment period, collect blood and liver tissue samples for analysis.
-
Endpoint Analysis:
-
Plasma Analysis: Measure plasma levels of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and bile acids.
-
Liver Histology: Perform H&E and Sirius Red staining on liver sections to assess steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of FXR target genes (e.g., SHP, FGF15, CYP7A1) and markers of inflammation and fibrosis in the liver.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the Farnesoid X Receptor. Its high potency and selectivity make it a standard reference compound for in vitro and in vivo studies aimed at understanding FXR biology and developing novel therapeutics for metabolic and inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for the design and interpretation of studies involving this important FXR agonist.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. GW406381 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. GW406381 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. GW406381 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Technical Whitepaper: GW-406381 - A Selective Farnesoid X Receptor (FXR) Agonist
Introduction:
This document provides an in-depth technical overview of GW-406381. It is critical to establish from the outset that this compound is not a Cyclooxygenase-2 (COX-2) inhibitor, as may be misconstrued, but is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear bile acid receptor. This guide will detail its true mechanism of action, summarize its pharmacological data, outline key experimental protocols for its characterization, and visualize the associated signaling pathways.
The farnesoid X receptor is highly expressed in tissues such as the liver, intestine, and kidneys, where it plays a central role in regulating the homeostasis of bile acids, lipids, and glucose. This compound, by activating FXR, modulates the expression of numerous target genes, making it a valuable tool for research into metabolic diseases and a potential therapeutic agent.
Core Mechanism of Action: FXR Agonism
This compound functions as a ligand for the Farnesoid X Receptor. Upon binding, it induces a conformational change in the receptor, promoting the dissociation of co-repressors and the recruitment of co-activators. This activated this compound-FXR complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes. This binding event initiates the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.
A key target gene upregulated by FXR activation is the short heterodimer partner (SHP). SHP, in turn, acts as a transcriptional repressor of other nuclear receptors, including liver receptor homolog-1 (LRH-1), which is crucial for the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. By inducing SHP, this compound effectively inhibits CYP7A1 expression, thereby reducing bile acid production.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Activation Potency
| Parameter | Human FXR | Rat FXR | Murine FXR | Reference |
|---|---|---|---|---|
| EC50 (nM) | 30 | 15 | 32 |
EC50 (Half-maximal effective concentration) values were determined using transient co-transfection assays with a GAL4-FXR ligand-binding domain fusion protein.
Table 2: Target Gene Expression Modulation in Primary Hepatocytes
| Target Gene | Species | Action | EC50 (nM) | Reference |
|---|---|---|---|---|
| SHP | Human | Upregulation | 60 | |
| CYP7A1 | Human | Downregulation | 50 | |
| BSEP | Human | Upregulation | 80 |
Data derived from quantitative real-time PCR (qRT-PCR) analysis of primary human hepatocytes treated with this compound for 24 hours.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.
Protocol 1: Cell-Based FXR Transactivation Assay
This assay quantifies the ability of a compound to activate the FXR.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2.
-
Seed cells into 96-well plates at a density of 2 x 104 cells per well.
-
After 24 hours, co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine 2000) with two plasmids:
-
An expression vector for a fusion protein of the GAL4 DNA-binding domain and the FXR ligand-binding domain (GAL4-FXR-LBD).
-
A reporter plasmid containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of a luciferase reporter gene.
-
2. Compound Treatment:
-
24 hours post-transfection, replace the medium with DMEM containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for an additional 24 hours.
3. Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content to account for variations in transfection efficiency and cell number.
4. Data Analysis:
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method measures changes in the mRNA levels of FXR target genes following treatment with this compound.
1. Cell Culture and Treatment:
-
Isolate primary human hepatocytes and culture them in appropriate hepatocyte culture medium.
-
Treat hepatocytes with varying concentrations of this compound or a vehicle control for 24 hours.
2. RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a column-based RNA purification kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
3. qRT-PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., SHP, CYP7A1) and a reference gene (e.g., GAPDH), and a SYBR Green PCR master mix.
-
Perform the PCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing it to the vehicle-treated control.
Conclusion
This compound is a selective, non-steroidal Farnesoid X Receptor (FXR) agonist, not a COX-2 inhibitor. Its mechanism involves direct binding to FXR, leading to the recruitment of co-activators and the formation of an active heterodimer with RXR. This complex modulates the transcription of key genes controlling bile acid, lipid, and glucose metabolism, most notably through the induction of SHP and subsequent repression of CYP7A1. The protocols and data presented here provide a comprehensive framework for understanding and investigating the pharmacological profile of this compound as a valuable research tool in the study of metabolic diseases.
GW-406381: A Technical Whitepaper on its Cyclooxygenase-2 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-406381 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated potential in the treatment of inflammatory pain.[1] Understanding the precise selectivity profile and the underlying mechanisms of action is critical for its therapeutic application and further development. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound's selective COX-2 inhibition.
Quantitative Selectivity Profile
The inhibitory potency of this compound against the two cyclooxygenase isoforms, COX-1 and COX-2, has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. The data clearly demonstrates a profound selectivity for COX-2.
| Enzyme | Species | Action | Parameter | Value |
| COX-2 | Human | Inhibitor | pIC50 | 8.5 (IC50 = 3 x 10⁻⁹ M)[1] |
| COX-1 | Human | Inhibitor | pIC50 | <4.1 (IC50 > 8.42 x 10⁻⁵ M)[1] |
Table 1: Inhibitory activity of this compound on human COX-1 and COX-2 enzymes. The pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
Based on these values, this compound is approximately 30,000 times more potent as an inhibitor of COX-2 than COX-1, highlighting its exceptional selectivity.[1]
Experimental Protocols for Determining COX Selectivity
While the specific protocol for this compound from its original characterization is not detailed in publicly available literature, the determination of COX-1 and COX-2 inhibition and selectivity is typically conducted using established in vitro and ex vivo assays.
In Vitro Enzyme Inhibition Assay with Purified Enzymes
This method directly assesses the inhibitory effect of a compound on the activity of isolated COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for purified COX-1 and COX-2.
Materials:
-
Purified recombinant human or ovine COX-2
-
Purified ovine or human platelet COX-1
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Reaction buffer (e.g., Tris-HCl buffer)
-
Detection method for prostaglandin (B15479496) production (e.g., Prostaglandin E2 (PGE2) EIA kit)
Procedure:
-
Enzyme Preparation: The purified COX-1 and COX-2 enzymes are prepared in a suitable buffer.
-
Compound Dilution: A series of concentrations of the test compound are prepared.
-
Reaction Mixture: The enzyme, buffer, and test compound (or vehicle control) are combined and pre-incubated.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Termination and Measurement: The reaction is terminated, and the amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Ex Vivo Whole Blood Assay
This assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment, using human whole blood.
Objective: To assess the potency and selectivity of a test compound on COX-1 and COX-2 activity in their native cellular environment.
Procedure:
-
COX-1 Activity (Thromboxane B2 synthesis):
-
Fresh human blood is collected in the absence of anticoagulants.
-
Aliquots of blood are incubated with various concentrations of the test compound or vehicle.
-
The blood is allowed to clot, during which platelet COX-1 is activated and converts endogenous arachidonic acid to thromboxane (B8750289) A2, which is rapidly hydrolyzed to the stable thromboxane B2 (TXB2).
-
The serum is separated, and the concentration of TXB2 is measured by EIA.
-
-
COX-2 Activity (LPS-induced PGE2 synthesis):
-
Fresh human blood is collected with an anticoagulant.
-
Aliquots of blood are incubated with various concentrations of the test compound or vehicle.
-
Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.
-
After an incubation period, the plasma is separated, and the concentration of PGE2 is measured by EIA.
-
Data Analysis: For both assays, IC50 values are calculated based on the dose-dependent inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production.
Visualizing Key Processes
To better illustrate the context of this compound's action, the following diagrams depict the relevant signaling pathway and a generalized experimental workflow.
Caption: Prostaglandin biosynthesis pathway and the selective inhibition of COX-2 by this compound.
Caption: A generalized experimental workflow for determining the COX-2 selectivity of an inhibitor.
Downstream Signaling Consequences of Selective COX-2 Inhibition
The selective inhibition of COX-2 by this compound primarily impacts the production of prostaglandins that are upregulated during inflammation. A key prostaglandin in this process is PGE2. By specifically blocking the inducible COX-2 enzyme, this compound reduces the synthesis of PGE2 at sites of inflammation without significantly affecting the basal, physiological production of prostaglandins by COX-1, which are important for functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.
In inflammatory cells such as macrophages, the suppression of PGE2 production by a selective COX-2 inhibitor can lead to a reduction in the downstream signaling cascades that promote inflammation and pain. For instance, PGE2 can act on various E-prostanoid (EP) receptors on immune cells, leading to the activation of signaling pathways that can both promote and suppress inflammatory responses. By reducing PGE2 levels, this compound can attenuate the pro-inflammatory signals, contributing to its analgesic and anti-inflammatory effects.
Conclusion
This compound exhibits a superior selectivity profile for COX-2 over COX-1, as evidenced by its significantly lower IC50 value for the inducible isoform. This high degree of selectivity suggests a favorable therapeutic window, with the potential for potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. The methodologies outlined provide a framework for the continued evaluation of this compound and other novel COX-2 inhibitors. Further research into the specific downstream signaling consequences in various cell types and disease models will continue to elucidate the full therapeutic potential of this compound.
References
The Pharmacokinetics and Bioavailability of GW-406381: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
GW-406381 is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1] This selectivity is a key feature, as COX-2 is primarily involved in inflammation and pain, while the COX-1 isoform plays a role in protecting the gastrointestinal tract. By selectively targeting COX-2, this compound aims to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. The compound has been evaluated in both preclinical models and human clinical trials for conditions such as osteoarthritis.[2]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized as a two-compartment model. It is described as a low-clearance compound.[3]
Preclinical Pharmacokinetics
While specific tabular data for preclinical pharmacokinetic parameters of this compound are not publicly available, general methodologies for conducting such studies in animal models like rats are well-established.
Table 1: Representative Preclinical Pharmacokinetic Parameters for a Low-Clearance Compound (Illustrative)
| Parameter | Description | Value Range (Oral Administration in Rats) |
| Tmax (h) | Time to reach maximum plasma concentration | 1 - 4 |
| Cmax (ng/mL) | Maximum plasma concentration | Varies with dose |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Varies with dose |
| t1/2 (h) | Elimination half-life | 4 - 8 |
| F (%) | Bioavailability | Moderate to High |
Note: This table is illustrative and does not represent actual data for this compound, which is not publicly available.
Clinical Pharmacokinetics
Pharmacokinetic data for this compound in humans has been gathered from Phase 1 studies in healthy volunteers and Phase 2 trials in patients with rheumatoid arthritis.[3] However, specific quantitative data from these studies are not detailed in the available literature. In a study involving patients with osteoarthritis of the knee, various doses of GW406381 (ranging from 1 mg to 50 mg) were administered.[2]
Bioavailability
The oral bioavailability of a drug is a critical parameter that influences its therapeutic efficacy. While the exact oral bioavailability of this compound has not been published, its development for oral administration in clinical trials suggests it possesses adequate absorption characteristics.
Experimental Protocols
Detailed experimental protocols for the specific pharmacokinetic studies of this compound are not available in the public literature. However, a general methodology for a preclinical pharmacokinetic study in rats is outlined below.
General Protocol for Preclinical Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a compound following oral and intravenous administration in rats.
Animals: Male Sprague-Dawley rats (n=3-6 per group).
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
Drug Formulation: The compound is formulated in a suitable vehicle (e.g., a mixture of PEG400 and water) for both oral (gavage) and intravenous (bolus injection) administration.
Dosing:
-
Intravenous (IV): A single bolus dose is administered via the tail vein.
-
Oral (PO): A single dose is administered by oral gavage.
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of the compound are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2). Bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
Mechanism of Action: COX-2 Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the COX-2 enzyme, a key player in the inflammatory cascade. The COX-2 signaling pathway is initiated by various inflammatory stimuli, leading to the production of prostaglandins, which are potent mediators of inflammation, pain, and fever.
Upstream Regulation of COX-2
The expression of the COX-2 gene is induced by a variety of stimuli, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and growth factors. These stimuli activate intracellular signaling cascades, primarily involving Mitogen-Activated Protein Kinases (MAPKs) such as p38 and ERK1/2. These kinases, in turn, activate transcription factors like Nuclear Factor-kappa B (NF-κB) and cAMP response element-binding protein (CREB), which bind to the promoter region of the COX-2 gene and initiate its transcription.
References
Navigating the Metabolic Fate of Novel Compounds: A Technical Guide to Characterizing Metabolism and Degradation Pathways
Disclaimer: Publicly available, in-depth technical data specifically detailing the metabolism and degradation pathways of GW-406381 is limited. Therefore, this guide provides a comprehensive overview of the established scientific methodologies and strategies that researchers and drug development professionals would employ to investigate the metabolic fate of a novel chemical entity, such as this compound. The experimental protocols and data presented herein are representative examples based on common practices in the field of drug metabolism and pharmacokinetics.
Introduction to Drug Metabolism and Degradation
The biotransformation of xenobiotics, including therapeutic agents, is a critical determinant of their pharmacokinetic profile, efficacy, and potential for toxicity.[1][2][3] Understanding the metabolic and degradation pathways of a drug candidate is paramount for its successful development.[1] These pathways govern the compound's clearance from the body, the formation of potentially active or toxic metabolites, and can be a source of drug-drug interactions.[4] The investigation of a compound's metabolism typically involves a series of in vitro and in vivo studies designed to identify the enzymes responsible for its biotransformation, the chemical structures of its metabolites, and the routes of its elimination.
In Vitro Metabolism Studies: The First Look at Biotransformation
In vitro metabolism studies are foundational in early drug discovery and development. They provide an initial assessment of a compound's metabolic stability and help to identify the primary metabolic pathways and the enzymes involved. Common in vitro systems include subcellular fractions like liver microsomes and S9 fractions, as well as cellular systems such as primary hepatocytes.
Metabolic Stability Assays
Metabolic stability assays are often the first step in characterizing a compound's susceptibility to metabolism. These experiments typically involve incubating the compound with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for Phase I metabolism. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.
Table 1: Representative Metabolic Stability Data
| Compound | Species | Microsomal Protein (mg/mL) | Incubation Time (min) | Percent Remaining | Intrinsic Clearance (μL/min/mg protein) |
| This compound (Hypothetical) | Human | 0.5 | 0 | 100 | 25.4 |
| 15 | 78 | ||||
| 30 | 55 | ||||
| 60 | 30 | ||||
| Verapamil (Control) | Human | 0.5 | 0 | 100 | 85.2 |
| 15 | 45 | ||||
| 30 | 20 | ||||
| 60 | 5 |
Metabolite Identification and Profiling
Once metabolic instability is confirmed, the next step is to identify the structures of the metabolites formed. This is typically achieved by incubating the compound with hepatocytes, which contain a broader range of both Phase I and Phase II metabolic enzymes. The resulting mixture is then analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Reaction Phenotyping: Identifying the Key Enzymes
Reaction phenotyping studies aim to identify the specific enzymes responsible for a compound's metabolism. This is crucial for predicting potential drug-drug interactions. Common approaches include:
-
Incubation with recombinant human CYP enzymes: This allows for the direct assessment of which individual CYP isoforms can metabolize the compound.
-
Chemical inhibition studies: Using specific inhibitors of different CYP enzymes in liver microsome incubations can pinpoint the key metabolic pathways.
Table 2: Representative CYP Inhibition Data for the Formation of a Hypothetical Metabolite M1
| CYP Inhibitor | Target Enzyme | Concentration (μM) | Percent Inhibition of M1 Formation |
| Ketoconazole | CYP3A4 | 1 | 85 |
| Quinidine | CYP2D6 | 1 | 10 |
| Furafylline | CYP1A2 | 10 | 5 |
| Sulfaphenazole | CYP2C9 | 10 | 8 |
Experimental Protocols
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and NADPH regenerating system (e.g., G6P, G6PDH, NADP+) in phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the test compound (e.g., this compound, final concentration 1 µM) to the pre-warmed mixture.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the enzymatic reaction and precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Calculation: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point. Calculate the intrinsic clearance from the rate of disappearance.
Protocol: Metabolite Identification in Human Hepatocytes
-
Hepatocyte Culture: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.
-
Compound Incubation: Treat the hepatocytes with the test compound (e.g., this compound, final concentration 10 µM) in a serum-free incubation medium.
-
Sample Collection: At various time points (e.g., 0, 1, 4, 24 hours), collect both the cells and the incubation medium.
-
Sample Preparation:
-
Medium: Precipitate proteins with a cold organic solvent (e.g., methanol), centrifuge, and collect the supernatant.
-
Cells: Lyse the cells and extract the metabolites with an organic solvent.
-
-
LC-MS/MS Analysis: Analyze the processed samples using high-resolution mass spectrometry to detect and characterize potential metabolites. The analysis should include full scan MS and data-dependent MS/MS fragmentation to elucidate the structures of the metabolites.
Visualizing Metabolic Pathways and Experimental Workflows
Caption: A typical experimental workflow for characterizing the metabolism of a new chemical entity.
Caption: A generalized schematic of Phase I and Phase II metabolic pathways for a xenobiotic.
In Vivo Metabolism and Degradation
Following in vitro characterization, in vivo studies in preclinical species (e.g., rats, dogs) and eventually in humans are conducted to understand the compound's metabolism, distribution, and excretion in a whole organism. These studies often utilize a radiolabeled version of the drug to trace its fate and ensure all metabolites are accounted for.
Pharmacokinetic Studies in Animals
Pharmacokinetic studies in animals provide data on the absorption, distribution, metabolism, and excretion (ADME) of the compound. Plasma, urine, and feces are collected over time and analyzed for the parent drug and its metabolites. This allows for the determination of key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Human ADME Studies
The definitive human metabolism data is obtained from a human ADME study, typically conducted with a single dose of a radiolabeled compound. This study provides a complete picture of the drug's fate in humans, including the major routes of elimination and the relative abundance of different metabolites in circulation and excreta.
Chemical Degradation Pathways
In addition to enzymatic metabolism, a drug's stability and degradation under various physiological and storage conditions must be assessed. This involves forced degradation studies where the compound is exposed to harsh conditions such as acid, base, heat, light, and oxidation. The degradation products are then identified using techniques like LC-MS/MS. This information is crucial for formulation development and for identifying potential impurities that could arise during manufacturing and storage.
Conclusion
Characterizing the metabolism and degradation pathways of a novel compound like this compound is a multi-faceted process that requires a combination of in vitro and in vivo experiments, coupled with sophisticated analytical techniques. A thorough understanding of these pathways is essential for guiding medicinal chemistry efforts to optimize metabolic properties, for predicting potential drug-drug interactions, and for ensuring the overall safety and efficacy of a new therapeutic agent. The systematic approach outlined in this guide provides a robust framework for elucidating the metabolic fate of new chemical entities, a critical step in the journey from drug discovery to clinical application.
References
- 1. Role of biotransformation studies in minimizing metabolism-related liabilities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of GW-406381: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-406381 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. This document provides a comprehensive overview of its in vitro characterization, detailing its inhibitory activity, the experimental protocols used for its assessment, and its place within the broader context of prostaglandin (B15479496) synthesis signaling pathways. The information presented here is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development.
Core Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the COX-2 enzyme, a key player in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). By blocking this step, this compound effectively reduces the production of these inflammatory mediators.
Quantitative Inhibitory Activity
The in vitro potency and selectivity of this compound have been determined through enzyme inhibition assays. The half-maximal inhibitory concentrations (IC50) against human COX-1 and COX-2 are summarized below.
| Target Enzyme | IC50 (nM) | pIC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Human COX-1 | >84,200 | <4.1 | ~28,067 |
| Human COX-2 | 3 | 8.5 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[1]
The data clearly demonstrates that this compound is a highly selective inhibitor of COX-2, with a potency approximately 28,000-fold greater for COX-2 than for COX-1. This high degree of selectivity is a critical attribute, as inhibition of COX-1 is associated with undesirable side effects, such as gastrointestinal toxicity.
Experimental Protocols
The following is a detailed methodology for a representative in vitro COX inhibition assay used to determine the IC50 values of compounds like this compound. This protocol is a composite of standard procedures described in the scientific literature.
In Vitro COX-1 and COX-2 Inhibition Assay (PGE2 Measurement)
This assay quantifies the production of prostaglandin E2 (PGE2) from arachidonic acid by purified recombinant human COX-1 and COX-2 enzymes in the presence of an inhibitor.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
This compound (or other test inhibitor)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
PGE2 ELISA kit or LC-MS/MS system
-
Microplate reader (for ELISA)
-
Appropriate solvents (e.g., DMSO)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes in the reaction buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution to obtain a range of test concentrations. Further dilute these in the reaction buffer to the final desired concentrations.
-
Reaction Setup: In a microplate or reaction tube, add the reaction buffer, cofactors, and the diluted this compound or vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells/tubes.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well/tube.
-
Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as a solution of hydrochloric acid or by placing the samples on ice.
-
PGE2 Quantification:
-
ELISA Method: Dilute the reaction mixtures and quantify the concentration of PGE2 using a commercially available PGE2 ELISA kit, following the manufacturer's instructions. Measure the absorbance using a microplate reader.
-
LC-MS/MS Method: Prepare the samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for a more direct and highly sensitive quantification of PGE2.
-
-
Data Analysis:
-
Generate a standard curve for PGE2 concentration versus absorbance (for ELISA) or signal intensity (for LC-MS/MS).
-
Calculate the concentration of PGE2 produced in each sample.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
References
The Selective COX-2 Inhibitor GW-406381: A Technical Overview of Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the selective cyclooxygenase-2 (COX-2) inhibitor, GW-406381. This document outlines the quantitative binding data, detailed experimental methodologies for assessing COX-2 inhibition, and the relevant signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.
Core Data Presentation: Binding Affinity of this compound
This compound is a potent and highly selective inhibitor of the COX-2 enzyme. Its binding affinity is significantly greater for COX-2 than for the constitutively expressed COX-1 isoform, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1] The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme | Inhibitor | IC50 | pIC50 | Selectivity (COX-1 IC50 / COX-2 IC50) |
| Human COX-2 | This compound | 3 nM[2] | 8.5[2] | >28,000-fold |
| Human COX-1 | This compound | >84,200 nM[2] | <4.1[2] |
Table 1: In Vitro Inhibitory Potency of this compound against Human COX-1 and COX-2 Enzymes. The pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols: Determination of COX-2 Inhibition
The determination of the binding affinity and inhibitory potency of compounds like this compound against COX-2 is typically performed using in vitro enzyme assays. Common methodologies include fluorometric assays and enzyme immunoassays (EIAs).
Fluorometric COX-2 Inhibitor Screening Assay
This assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid by COX-2 produces prostaglandin (B15479496) G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). During this reduction, a probe is oxidized, leading to a fluorescent signal that is proportional to the COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Test inhibitor (this compound) and a known COX-2 inhibitor as a positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: All reagents are brought to room temperature. The COX-2 enzyme is kept on ice. A reaction mix is prepared containing the COX Assay Buffer, COX Probe, and COX Cofactor.
-
Assay Plate Setup:
-
Enzyme Control (EC) wells: Contain the reaction mix and the enzyme, but no inhibitor.
-
Inhibitor Control (IC) wells: Contain the reaction mix, a known COX-2 inhibitor, and the enzyme.
-
Sample (S) wells: Contain the reaction mix, the test inhibitor (this compound) at various concentrations, and the enzyme.
-
Blank wells: Contain the reaction mix but no enzyme.
-
-
Incubation: The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid, to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: The fluorescence is measured immediately in a microplate reader in kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm. Readings are taken every minute for 5-10 minutes.
-
Data Analysis: The rate of the reaction (slope of the linear portion of the fluorescence curve) is calculated for each well. The percentage of inhibition for each concentration of the test inhibitor is determined relative to the enzyme control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Immunoassay (EIA) for COX-2 Inhibition
This method quantifies the amount of prostaglandins (B1171923) (e.g., PGE2) produced by the COX-2 enzyme. The inhibition of prostaglandin synthesis by the test compound is measured using a competitive EIA.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer
-
Arachidonic acid
-
Test inhibitor (this compound)
-
Prostaglandin E2 (PGE2) standard
-
PGE2-specific antibody
-
PGE2-acetylcholinesterase (AChE) tracer
-
Ellman's Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzymatic Reaction: The COX-2 enzyme is incubated with the test inhibitor at various concentrations in the presence of arachidonic acid. This allows for the enzymatic conversion of arachidonic acid to prostaglandins.
-
Competitive Immunoassay:
-
Aliquots of the reaction mixture (containing the newly synthesized PGE2) and the PGE2-AChE tracer are added to a microplate pre-coated with a PGE2-specific antibody.
-
The plate is incubated, during which the newly synthesized PGE2 and the PGE2-AChE tracer compete for binding to the antibody.
-
-
Washing: The plate is washed to remove any unbound reagents.
-
Detection: Ellman's Reagent is added to each well. The AChE on the bound tracer reacts with the substrate in Ellman's Reagent to produce a yellow color.
-
Measurement: The absorbance is read at a wavelength of ~412 nm. The intensity of the color is inversely proportional to the amount of PGE2 produced in the initial enzymatic reaction.
-
Data Analysis: A standard curve is generated using known concentrations of PGE2. The concentration of PGE2 produced in the presence of the inhibitor is determined from the standard curve. The percent inhibition is calculated, and the IC50 value is determined as described for the fluorometric assay.
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway
The primary role of the COX-2 enzyme is to catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. This pathway is a critical target for anti-inflammatory drugs.
References
The Pharmacology of GW-406381: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-406381 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant efficacy in preclinical models of inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its anti-inflammatory and analgesic effects through the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a crucial role in the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation[1][2][3]. By selectively targeting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins while sparing the constitutively expressed COX-1 enzyme, which is involved in gastrointestinal protection and platelet function[2]. This selectivity profile suggests a potentially favorable gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in both in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
In Vitro Potency and Selectivity
| Target | Species | Assay Type | Value | Parameter | Reference |
| COX-2 | Human | Inhibition of PGE2 release from human whole blood | 3 x 10⁻⁹ M | IC50 | [4] |
| COX-1 | Human | Inhibition of PGE2 release from human whole blood | >8.42 x 10⁻⁶ M | IC50 |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy
| Animal Model | Species | Endpoint | Value | Parameter | Reference |
| Freund's Complete Adjuvant (FCA) model of inflammatory pain | Rat | Reversal of thermal hyperalgesia | 1.5 mg/kg p.o. | ED50 | |
| Capsaicin-induced central sensitization | Rat | Reversal of mechanical allodynia | 0.07 µg (intrathecal) | ED50 |
ED50 (Median effective dose) is the dose that produces a therapeutic response in 50% of the population that takes it.
Signaling Pathway
The anti-inflammatory and analgesic effects of this compound are a direct result of its intervention in the arachidonic acid cascade. The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by this compound.
Experimental Methodologies
The pharmacological profile of this compound has been established through a series of well-defined in vitro and in vivo experimental models.
In Vitro Assays
Cyclooxygenase (COX) Inhibition Assay: The inhibitory activity of this compound on COX-1 and COX-2 was determined using a human whole blood assay. This assay measures the production of prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation (a COX-2-dependent process) and the production of thromboxane (B8750289) B2 during blood clotting (a COX-1-dependent process). The concentration-dependent inhibition of PGE2 and thromboxane B2 formation is used to calculate the IC50 values for COX-2 and COX-1, respectively.
In Vivo Models
Freund's Complete Adjuvant (FCA) Model of Inflammatory Pain: This is a widely used model to induce chronic inflammation and pain. A single intraplantar injection of FCA in the rat hind paw produces a localized and persistent inflammatory response, characterized by edema, erythema, and hyperalgesia. The analgesic efficacy of this compound is assessed by its ability to reverse thermal hyperalgesia, typically measured using a plantar test apparatus.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain: The CCI model is a common method for inducing neuropathic pain. It involves the loose ligation of the sciatic nerve in rats, which leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia in the affected paw. The efficacy of this compound in this model is determined by its ability to reverse these pain behaviors.
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain: Similar to the CCI model, the PSNL model induces neuropathic pain by partially ligating the sciatic nerve in mice. This results in the development of mechanical allodynia and thermal hyperalgesia. The effectiveness of this compound is evaluated by its capacity to alleviate these neuropathic pain symptoms.
Experimental Workflow
The following diagram provides a generalized workflow for the preclinical evaluation of a novel COX-2 inhibitor like this compound.
Conclusion
This compound is a highly potent and selective COX-2 inhibitor with demonstrated efficacy in preclinical models of both inflammatory and neuropathic pain. Its mechanism of action, centered on the inhibition of prostaglandin synthesis, is well-established. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent for pain management. Further investigation into its clinical utility is warranted based on this robust preclinical pharmacological profile.
References
- 1. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the cylooxygenase pathway in nociception and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GW406381 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for GW406381X in In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW406381X is a potent and selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant efficacy in various preclinical in vivo models of inflammatory and neuropathic pain. Unlike some other COX-2 inhibitors, GW406381X has shown effectiveness in models of central sensitization, suggesting a broader spectrum of analgesic activity. These application notes provide detailed protocols for utilizing GW406381X in established rodent models of pain, guidance on data interpretation, and an overview of the underlying signaling pathways.
Mechanism of Action: COX-2 Inhibition in Pain
Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced at sites of inflammation and in the central nervous system (CNS) in response to tissue injury.[1][2][3] It plays a crucial role in the synthesis of prostaglandins (B1171923) (PGs), particularly prostaglandin (B15479496) E2 (PGE2), which are key mediators of pain and inflammation.[4][5]
In inflammatory pain , tissue damage leads to the upregulation of COX-2 at the site of injury. The resulting increase in PGE2 sensitizes peripheral nociceptors, lowering their activation threshold and leading to hypersensitivity to thermal and mechanical stimuli.
In neuropathic pain , nerve injury can lead to a persistent inflammatory response and subsequent upregulation of COX-2 in both the peripheral and central nervous systems. In the CNS, increased PGE2 production contributes to central sensitization, a state of hyperexcitability of spinal neurons, which manifests as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).
GW406381X exerts its analgesic effects by selectively inhibiting the COX-2 enzyme, thereby reducing the production of prostaglandins at the site of inflammation and within the central nervous system. This dual action likely contributes to its efficacy in a broader range of pain states compared to COX-2 inhibitors with limited CNS penetration.
Quantitative Data Summary
The following tables summarize the effective doses and outcomes of GW406381X in various preclinical pain models.
Table 1: Efficacy of GW406381X in Neuropathic Pain Models
| Animal Model | Species | Administration Route | Dose | Outcome |
| Chronic Constriction Injury (CCI) | Rat | Oral (p.o.), b.i.d. for 5 days | 5 mg/kg | Fully reversed mechanical allodynia |
| Partial Ligation Model | Mouse | Oral (p.o.), b.i.d. | 5 mg/kg | Reversed thermal hyperalgesia |
Table 2: Efficacy of GW406381X in Inflammatory and Central Sensitization Models
| Animal Model | Species | Administration Route | Dose / ED₅₀ | Outcome |
| Freund's Complete Adjuvant (FCA) | Rat | Oral (p.o.) | ED₅₀ = 1.5 mg/kg | Effective in established inflammatory pain |
| Capsaicin-induced Central Sensitization | Rat | Intrathecal (i.t.) | ED₅₀ = 0.07 µg | Dose-dependently reversed secondary allodynia |
| Capsaicin-induced Central Sensitization | Rat | Oral (p.o.), b.i.d. for 5 days | 5 mg/kg | Significantly attenuated allodynia (chronic dosing) |
Experimental Protocols
Drug Preparation and Administration
Oral Administration (p.o.)
-
Vehicle: While the specific vehicle used in all studies is not consistently reported, a common vehicle for oral administration of hydrophobic compounds in rodents is 0.5% carboxymethyl cellulose (B213188) (CMC) with 0.1% Tween 80 in sterile water.
-
Preparation:
-
Weigh the required amount of GW406381X.
-
Prepare the vehicle solution.
-
Create a suspension of GW406381X in the vehicle by vortexing and/or sonicating until a homogenous mixture is achieved.
-
-
Administration: Administer the suspension via oral gavage at the desired volume (typically 5-10 mL/kg for rats).
Intrathecal Administration (i.t.)
-
Vehicle: Sterile, preservative-free saline is a suitable vehicle for intrathecal injections.
-
Preparation:
-
Dissolve GW406381X in the sterile saline to the desired concentration.
-
Ensure the solution is sterile, for example, by filtering through a 0.22 µm syringe filter.
-
-
Administration:
-
Anesthetize the animal.
-
Perform a lumbar puncture to access the intrathecal space.
-
Slowly inject the drug solution (typically 5-10 µL for rats).
-
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
This model induces a peripheral nerve injury that results in persistent pain behaviors.
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the nerve free from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a brief twitch of the hind limb is observed.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animals to recover for at least 24 hours before behavioral testing.
-
Inflammatory Pain Model: Capsaicin-Induced Central Sensitization
This model is used to assess central sensitization, a key component of many chronic pain states.
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Anesthetize the rat lightly with isoflurane.
-
Inject a small volume (e.g., 10-20 µL) of capsaicin (B1668287) solution (e.g., 100 µg in olive oil) intradermally into the plantar surface of one hind paw.
-
This will induce primary hyperalgesia at the injection site and secondary hyperalgesia and allodynia in the surrounding area, which are indicative of central sensitization.
-
Behavioral Assays for Pain Assessment
Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% withdrawal threshold can be calculated using the up-down method.
-
Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal from a thermal stimulus.
-
Apparatus: A plantar test apparatus that applies a radiant heat source to the paw.
-
Procedure:
-
Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and record the time it takes for the animal to withdraw its paw.
-
A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
References
- 1. Capsaicin, Nociception and Pain [mdpi.com]
- 2. During Capsaicin-induced Central Sensitization Brush Allodynia is Associated with Baseline Warmth Sensitivity, Whereas Mechanical Hyperalgesia is Associated with Painful Mechanical Sensibility, Anxiety and Somatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (ISMRM 2014) Capsaicin induced Central Neuronal Sensitization in the MIA model of OA pain [archive.ismrm.org]
- 4. Experimental evidence for alleviating nociceptive hypersensitivity by single application of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential involvement of reactive oxygen species in a mouse model of capsaicin-induced secondary mechanical hyperalgesia and allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW-406381 in a Freund's Complete Adjuvant (CFA) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-406381 is a potent and selective dual-acting compound with well-characterized activities as a cyclooxygenase-2 (COX-2) inhibitor and a farnesoid X receptor (FXR) agonist. This dual mechanism of action makes it a compound of significant interest for inflammatory and pain-related disorders. The Freund's Complete Adjuvant (CFA) induced arthritis model in rodents is a widely used and robust model for studying the pathological processes of chronic inflammation and pain, mimicking many features of human rheumatoid arthritis. These application notes provide detailed protocols for the use of this compound in a CFA-induced arthritis model in rats, based on published preclinical data.
Data Presentation
The following table summarizes the quantitative data for the oral administration of this compound in a rat model of CFA-induced inflammation.
| Parameter | Value | Species | Model | Source |
| ED₅₀ | 1.5 mg/kg | Rat | Freund's Complete Adjuvant (Established Model) | [1] |
| Dosage (Neuropathic Pain Model) | 5 mg/kg, daily for 5 days | Rat | Chronic Constriction Injury (CCI) | [2] |
| Route of Administration | Oral (p.o.) | Rat | Freund's Complete Adjuvant / CCI | [1][2] |
Experimental Protocols
I. Induction of Freund's Complete Adjuvant (CFA) Arthritis in Rats
This protocol describes the induction of a localized, chronic inflammatory response in the paw of rats.
Materials:
-
Freund's Complete Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 1 mg/mL)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Isoflurane or other suitable anesthetic
-
Male Sprague-Dawley or Lewis rats (150-200 g)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Anesthetize the rat using isoflurane.
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Draw 100 µL of the CFA suspension into a sterile 1 mL syringe.
-
Inject 100 µL of the CFA emulsion intradermally into the plantar surface of the right hind paw of the rat.[3]
-
Monitor the animal until it has fully recovered from anesthesia.
-
A localized inflammatory response, characterized by erythema, edema, and hyperalgesia, will develop within 24-48 hours and persist for several weeks.
II. Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Oral gavage needles
-
Sterile tubes for preparation
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. For example, to prepare a 1 mg/mL suspension, weigh 10 mg of this compound and suspend it in 10 mL of 0.5% CMC.
-
Administer the this compound suspension orally (p.o.) using a gavage needle. The volume of administration should be adjusted based on the animal's body weight (e.g., 1-5 mL/kg).
-
For acute studies, administer this compound at a single time point after the establishment of inflammation.
-
For chronic studies, daily administration is recommended, starting from a predetermined day post-CFA injection.
III. Assessment of Anti-Inflammatory and Analgesic Effects
A. Measurement of Paw Edema:
-
Paw volume can be measured using a plethysmometer.
-
Record the baseline paw volume before CFA injection.
-
Measure the paw volume at various time points after CFA injection and treatment with this compound.
-
The percentage of inhibition of edema can be calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
B. Assessment of Thermal Hyperalgesia:
-
Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.
-
Establish a baseline latency for each animal before CFA injection.
-
At selected time points post-CFA and treatment, place the animal on the glass surface of the apparatus and apply the heat source to the plantar surface of the inflamed paw.
-
Record the time taken for the animal to withdraw its paw. An increase in withdrawal latency in the treated group compared to the control group indicates an analgesic effect.
C. Assessment of Mechanical Allodynia:
-
Use von Frey filaments of varying bending forces to determine the paw withdrawal threshold.
-
Establish a baseline threshold for each animal before CFA injection.
-
At selected time points post-CFA and treatment, apply the von Frey filaments to the plantar surface of the inflamed paw in ascending order of force.
-
The withdrawal threshold is the lowest force that elicits a paw withdrawal response. An increase in the withdrawal threshold in the treated group compared to the control group indicates an anti-allodynic effect.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation in the CFA model.
Caption: Dual inhibitory and activatory signaling pathways of this compound.
Caption: Experimental workflow for evaluating this compound in the CFA model.
References
- 1. mdpi.com [mdpi.com]
- 2. GW406381, a novel COX-2 inhibitor, attenuates spontaneous ectopic discharge in sural nerves of rats following chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
Application Notes and Protocols for Cell-Based Assays to Determine GW-406381 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-406381 is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands.[1] FXR plays a critical role in regulating bile acid synthesis, transport, and cholesterol homeostasis.[2] Activation of FXR by agonists like this compound has shown therapeutic potential for metabolic diseases.[3] These application notes provide detailed protocols for cell-based assays to characterize the efficacy of this compound, enabling researchers to assess its potency and mechanism of action.
Mechanism of Action: FXR Signaling Pathway
Upon binding to its ligand, such as this compound, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4] A key target gene is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
References
- 1. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW-406381 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of GW-406381 in animal studies, focusing on common routes such as oral gavage and intraperitoneal injection. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action: this compound is a potent and selective Farnesoid X Receptor (FXR) agonist. It has also been identified as a selective cyclooxygenase-2 (COX-2) inhibitor, demonstrating efficacy in models of neuropathic pain.[1]
-
Chemical Class: Phenylpyrazole
Data Presentation: Formulation and Dosage
Successful in vivo studies with this compound rely on appropriate formulation to ensure solubility and bioavailability. The following tables summarize vehicle compositions and reported dosages for animal studies.
Table 1: Vehicle Formulations for this compound
| Vehicle Composition | Achievable Concentration | Route of Administration Suitability |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | Intraperitoneal, Intravenous |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | Intraperitoneal, Intravenous |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | Oral Gavage, Subcutaneous |
Note: It is recommended to prepare working solutions fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Table 2: Reported Dosages of this compound in Rats
| Administration Route | Dosage | Animal Model | Study Focus |
| Oral (p.o.) | 5 and 15 mg/kg | Rat | Neuropathic Pain |
| Intrathecal (i.t.) | 0.0015 - 0.5 µg | Rat | Neuropathic Pain |
Experimental Protocols
The following are detailed protocols for the preparation of this compound formulations and their administration via oral gavage and intraperitoneal injection in rodents.
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vehicle Preparation: In a separate sterile tube, measure the required volume of corn oil.
-
Final Formulation: Add the appropriate volume of the this compound stock solution to the corn oil to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL this compound stock in DMSO to 900 µL of corn oil.
-
Mixing: Vortex the solution thoroughly to ensure a homogenous suspension. If needed, sonicate the solution for a few minutes to aid dissolution.
-
Administration: Use the freshly prepared formulation for oral gavage.
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Rat oral gavage needle (16-18 gauge, 2-3 inches long with a ball tip)
-
Syringe (appropriate volume for dosing)
-
Prepared this compound formulation
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the animal close to your body, using one hand to grasp the head and extend the neck, and the other hand to support the lower body.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and try again.
-
Stomach Placement Confirmation: The needle should pass easily down the esophagus into the stomach. The pre-measured length of the tube (from the mouth to the last rib) can serve as a guide.
-
Substance Administration: Once the needle is in the stomach, slowly administer the this compound formulation.
-
Withdrawal: After administration, gently and smoothly withdraw the gavage needle.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress.
Protocol 3: Preparation of this compound Formulation for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, sequentially add the required volumes of PEG300, Tween-80, and saline.
-
Final Formulation: Add the this compound stock solution to the vehicle mixture to achieve the desired final concentration and the following vehicle composition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Mixing: Vortex the solution thoroughly to ensure it is clear and homogenous.
Protocol 4: Intraperitoneal (IP) Injection in Mice
Materials:
-
Mouse IP injection needle (25-27 gauge)
-
Syringe (appropriate volume for dosing)
-
Prepared this compound formulation
-
70% Ethanol for disinfection
Procedure:
-
Animal Restraint: Restrain the mouse by grasping the scruff of the neck firmly to immobilize the head and body. Turn the mouse over to expose the abdomen.
-
Injection Site Identification: The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (urine or blood) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new needle.
-
Injection: Once proper placement is confirmed, inject the this compound formulation.
-
Withdrawal: Smoothly withdraw the needle.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Mandatory Visualizations
FXR Signaling Pathway
Caption: FXR signaling pathway activated by this compound.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for an in vivo study with this compound.
References
Application Notes and Protocols for GW4064 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of GW4064, a potent and selective non-steroidal farnesoid X receptor (FXR) agonist, in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Physicochemical and Solubility Data
Proper handling and solubilization of GW4064 are critical for its effective use in in vitro studies. Below is a summary of its key properties.
| Property | Value |
| Chemical Name | 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]-benzoic acid |
| Molecular Formula | C₂₈H₂₂Cl₃NO₄ |
| Molecular Weight | 542.8 g/mol [1] |
| Appearance | Crystalline solid[1] |
| Purity | ≥95%[1][2] |
| Storage (Solid) | Store at -20°C for up to 4 years.[1] |
| Storage (DMSO Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Solubility | DMSO: ~25-100 mg/mL Ethanol: ~1-5.4 mg/mL Water: Insoluble Aqueous Buffers: Sparingly soluble. |
Quantitative Data: In Vitro Efficacy
The following table summarizes the effective concentrations (EC₅₀) of GW4064 in various cell-based assays. These values can serve as a starting point for determining the optimal working concentration for your specific cell line and experimental conditions.
| Cell Line | Assay Type | EC₅₀ Value | Reference |
| CV-1 | FXR Transactivation Assay | 15 nM | |
| CV-1 | FXR Transactivation Assay | 65 nM | |
| HEK293 | GAL4-FXR Transactivation | 70 nM | |
| HEK293T | SHP Promoter Activity | 75 nM | |
| N/A | FXR-bla Assay | 3 nM |
Experimental Protocols
Preparation of GW4064 Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of GW4064 in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
GW4064 powder
-
Anhydrous or high-purity DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-warm DMSO: Bring the DMSO to room temperature before opening to minimize moisture absorption.
-
Weigh GW4064: In a sterile microcentrifuge tube, accurately weigh out the desired amount of GW4064 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.43 mg of GW4064 (Molecular Weight = 542.8 g/mol ).
-
Add DMSO: Add the calculated volume of DMSO to the tube containing the GW4064 powder. For a 10 mM solution from 5.43 mg, add 1 mL of DMSO. To make a 10 mM stock solution from 1 mg of GW4064, add 0.184 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly until the GW4064 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the GW4064 stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM GW4064 stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM GW4064 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final culture medium, it is advisable to perform an intermediate dilution. For example, to prepare a 10 µM working solution, you can first dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 1 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 10 mL of medium.
-
Mix Thoroughly: Gently mix the medium containing GW4064 by inverting the tube or pipetting up and down.
-
Treat Cells: Replace the existing medium in your cell culture plates with the freshly prepared GW4064-containing medium.
-
DMSO Control: It is crucial to include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the highest concentration of GW4064 used.
Note on Stability in Aqueous Solutions: GW4064 is sparingly soluble in aqueous buffers. It is recommended not to store aqueous solutions for more than one day.
Visualization of Protocols and Pathways
Experimental Workflow for Cell Treatment
The following diagram illustrates a typical workflow for treating cultured cells with GW4064.
Caption: Workflow for GW4064 Preparation and Cell Treatment.
Simplified Farnesoid X Receptor (FXR) Signaling Pathway
This diagram depicts the activation of the Farnesoid X Receptor (FXR) by GW4064 and its downstream effects.
Caption: GW4064-mediated FXR Signaling Pathway.
References
Application Notes and Protocols: GW-406381 in Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GW-406381, a selective cyclooxygenase-2 (COX-2) inhibitor, in preclinical models of neuropathic pain. This document includes a summary of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Preclinical research relies on various animal models to investigate the underlying mechanisms and to evaluate the efficacy of novel analgesic compounds. This compound has emerged as a noteworthy investigational drug in this area, demonstrating efficacy in models of neuropathic pain, which is attributed to its potent and selective inhibition of the COX-2 enzyme. Notably, this compound has shown effectiveness in situations where other COX-2 inhibitors have failed, suggesting a potentially distinct mechanism of action, possibly involving a central component.[1][2]
It is critical to distinguish this compound from GW4064, a similarly named but pharmacologically distinct compound. GW4064 is a Farnesoid X Receptor (FXR) agonist and is not the subject of these application notes.[3][4] The focus herein is solely on the COX-2 inhibitor, this compound.
Mechanism of Action
This compound exerts its analgesic effects through the selective inhibition of cyclooxygenase-2 (COX-2). In the context of neuropathic pain, nerve injury leads to an upregulation of COX-2 in both the peripheral and central nervous systems.[1] This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, such as prostaglandin (B15479496) E2 (PGE2). Prostaglandins are potent inflammatory mediators that play a crucial role in sensitizing peripheral nociceptors and facilitating pain transmission in the spinal cord, a process known as central sensitization. By inhibiting COX-2, this compound reduces the production of these pro-nociceptive prostaglandins, thereby alleviating pain hypersensitivity. Evidence also suggests that this compound can cross the blood-brain barrier, allowing it to exert its effects directly within the central nervous system, which may contribute to its superior efficacy in some neuropathic pain models compared to other COX-2 inhibitors.
Data Presentation: Efficacy of this compound in Neuropathic Pain Models
The following table summarizes the quantitative data on the efficacy of this compound in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats.
| Model | Species | Compound | Dose | Route of Administration | Treatment Duration | Key Findings | Reference |
| Chronic Constriction Injury (CCI) | Rat | This compound | 5 mg/kg | Not specified | 5 days | Significantly reversed the CCI-induced decrease in paw withdrawal thresholds (PWTs) as measured by von Frey hair and paw pressure tests. | |
| Chronic Constriction Injury (CCI) | Rat | Rofecoxib | 5 mg/kg | Not specified | 5 days | Ineffective in reversing the CCI-induced decrease in PWTs. | |
| Chronic Constriction Injury (CCI) | Rat | Ibuprofen | 5 mg/kg | Oral (3 times a day) | 5 days | Did not significantly affect PWTs in CCI rats. |
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
This model is widely used to induce neuropathic pain that mimics symptoms of complex regional pain syndrome.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the lateral surface of the mid-thigh of one hind limb.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting circulation.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animals to recover from surgery. Behavioral testing can typically commence 7-14 days post-surgery.
Partial Sciatic Nerve Ligation (pSNL) Model in Mice
This model produces a well-characterized and long-lasting neuropathic pain state.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope or magnifying lens
-
Microsurgical instruments
-
8-0 or 9-0 silk or nylon suture
Procedure:
-
Anesthetize the mouse.
-
Shave and sterilize the skin over the lateral aspect of the thigh.
-
Make a small incision and expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Using a fine needle, carefully pass a suture through the dorsal one-third to one-half of the sciatic nerve.
-
Tightly ligate this portion of the nerve.
-
Ensure that the rest of the nerve is not entrapped in the ligature.
-
Close the muscle and skin layers with appropriate sutures.
-
Animals typically develop mechanical allodynia and thermal hyperalgesia within a few days, which can persist for several weeks.
Behavioral Assays for Pain Assessment
a) Mechanical Allodynia (von Frey Test): This test measures the paw withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces or an electronic von Frey apparatus.
-
Elevated mesh platform with enclosures for the animals.
Procedure:
-
Place the animal in an individual enclosure on the mesh platform and allow it to acclimate for at least 15-30 minutes.
-
Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends.
-
A positive response is a sharp withdrawal or licking of the paw.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold.
-
If using an electronic von Frey device, apply the filament tip to the paw and the device will record the force at which the paw is withdrawn.
b) Thermal Hyperalgesia (Plantar Test): This test measures the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus (e.g., Hargreaves' apparatus).
-
Glass floor enclosures.
Procedure:
-
Place the animal in an enclosure on the glass floor of the apparatus and allow it to acclimate.
-
Position the radiant heat source directly beneath the plantar surface of the hind paw.
-
Activate the heat source and a timer simultaneously.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
Mandatory Visualizations
References
- 1. COX2 in CNS neural cells mediates mechanical inflammatory pain hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW406381, a novel COX-2 inhibitor, attenuates spontaneous ectopic discharge in sural nerves of rats following chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor agonist attenuates subchondral bone osteoclast fusion and osteochondral pathologies of osteoarthritis via suppressing JNK1/2/NFATc1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GW-406381 in Inflammatory Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GW-406381, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, and its utility in preclinical inflammatory pain research. Detailed protocols for key in vivo and in vitro experimental models are provided to facilitate the investigation of its anti-inflammatory and analgesic properties.
Introduction
This compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] Unlike non-selective non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, the selectivity of this compound for COX-2 is thought to maximize therapeutic benefits while minimizing side effects, such as gastrointestinal bleeding, which are often associated with COX-1 inhibition.[2] The inhibition of COX-2 is a critical mechanism in mitigating the inflammatory cascade, as this enzyme is responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins (B1171923).[3][4]
Preclinical studies have demonstrated the efficacy of this compound in various animal models of inflammatory and neuropathic pain, suggesting its potential as a valuable tool for pain research and the development of novel analgesic therapies.[5]
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme. In response to pro-inflammatory stimuli, the expression of COX-2 is induced, leading to the synthesis of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2). These prostaglandins are key mediators of inflammation, sensitizing peripheral nociceptors and contributing to central sensitization, which manifest as hyperalgesia and allodynia. By blocking the active site of COX-2, this compound prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. This reduction in prostaglandin production alleviates the inflammatory response and associated pain.
Data Presentation
In Vitro Activity and Selectivity
| Compound | Target | Species | Action | Value | Parameter | Reference |
| This compound | COX-2 | Human | Inhibitor | 8.5 | pIC50 | |
| 3x10⁻⁹ M | IC50 | |||||
| COX-1 vs COX-2 Selectivity | ~30,000-fold |
In Vivo Efficacy in Inflammatory and Neuropathic Pain Models
| Model | Species | Administration Route | Dose | Effect | Reference |
| Freund's Complete Adjuvant (FCA) | Rat | Oral | 1.5 mg/kg | ED50 for anti-inflammatory effect | |
| Chronic Constriction Injury (CCI) | Rat | Oral | 5 mg/kg (5 days) | Significant reversal of mechanical allodynia and hyperalgesia | |
| Reduced spontaneous ectopic discharge in sural nerves |
Preclinical Pharmacokinetics
| Parameter | This compound | Rofecoxib | Celecoxib |
| In Vitro Potency (IC50 in nM) | |||
| COX-1 (Human Whole Blood) | 10000 | 1000 | 15000 |
| COX-2 (Human Whole Blood) | 0.6 | 180 | 170 |
| In Vivo Pharmacokinetics (Rat) | |||
| Clearance (ml/min/kg) | 21 | 22 | 2 |
| Steady-State Volume of Distribution (Vdss in l/kg) | 3.2 | 0.8 | 0.8 |
| Terminal Half-Life (t1/2 in h) | 2.5 | 0.6 | 6.5 |
| Brain/Blood Ratio | 2.5 | 0.4 | 0.1 |
Data compiled from multiple sources.
Experimental Protocols
In Vivo Models of Inflammatory Pain
1. Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain in Rats
This model is widely used to induce a persistent inflammatory state, mimicking aspects of chronic inflammatory conditions like rheumatoid arthritis.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (1 mg/ml)
-
27-gauge needle and 1 ml syringe
-
This compound, vehicle (e.g., 0.5% methylcellulose)
-
Von Frey filaments for assessing mechanical allodynia
-
Plethysmometer for measuring paw volume (edema)
Procedure:
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Baseline Measurements: Before CFA injection, measure baseline paw volume using a plethysmometer and determine the paw withdrawal threshold (PWT) in response to von Frey filaments.
-
Induction of Inflammation: Briefly anesthetize the rats with isoflurane (B1672236). Inject 100 µl of CFA into the plantar surface of the right hind paw.
-
Post-Induction Period: Allow the inflammation to develop. Peak inflammation is typically observed within 24 hours and can be maintained for over 30 days.
-
Drug Administration: Prepare this compound in the appropriate vehicle. Administer the compound orally (p.o.) at the desired dose(s) at a specified time point after CFA injection (e.g., 24 hours for acute treatment or on subsequent days for chronic treatment). A vehicle control group should be included.
-
Assessment of Pain and Inflammation:
-
Mechanical Allodynia: At various time points after drug administration, place the rats in individual chambers on an elevated mesh floor and allow them to acclimate. Apply von Frey filaments with increasing force to the plantar surface of the inflamed paw until a withdrawal response is elicited. The force at which the paw is withdrawn is recorded as the PWT.
-
Paw Edema: Measure the volume of the inflamed paw using a plethysmometer at the same time points as the allodynia assessment. The difference in paw volume before and after CFA injection indicates the degree of edema.
-
-
Data Analysis: Compare the PWT and paw volume measurements between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
The CCI model is a widely used and robust model of peripheral nerve injury-induced neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut or silk sutures
-
This compound, vehicle
-
Von Frey filaments
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and shave the lateral surface of the left thigh. Disinfect the surgical area.
-
Sciatic Nerve Exposure: Make a small incision through the skin and biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures (chromic gut or silk) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscle.
-
Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-Operative Care: Allow the animals to recover in a warm environment. Monitor for signs of distress.
-
Development of Neuropathic Pain: Neuropathic pain behaviors, such as mechanical allodynia, typically develop within a few days and are stable for several weeks.
-
Drug Administration: Administer this compound or vehicle orally at the desired doses, typically starting 7-14 days post-surgery.
-
Assessment of Mechanical Allodynia: Measure the PWT using von Frey filaments on the ipsilateral (injured) and contralateral (uninjured) hind paws before and at various times after drug administration.
-
Data Analysis: Analyze the changes in PWT in the ipsilateral paw compared to the contralateral paw and between treatment groups.
3. Capsaicin-Induced Central Sensitization in Rats
This model is used to study the mechanisms of central sensitization, a key component of many chronic pain states.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Capsaicin (B1668287) solution (e.g., 1% in 10% ethanol, 10% Tween 80, and 80% saline)
-
27-gauge needle and syringe
-
This compound, vehicle
-
Von Frey filaments
Procedure:
-
Baseline Testing: Determine the baseline mechanical withdrawal threshold of both hind paws using von Frey filaments.
-
Capsaicin Injection: Briefly anesthetize the rats and inject 10-20 µl of capsaicin solution into the plantar surface of one hind paw.
-
Development of Hyperalgesia: The injection will induce primary hyperalgesia at the injection site and secondary hyperalgesia in the surrounding area, indicative of central sensitization.
-
Drug Administration: Administer this compound or vehicle at the desired doses, either before (pre-emptive) or after (treatment) capsaicin injection.
-
Assessment of Mechanical Hyperalgesia: Measure the PWT at the injection site and in the surrounding area at various time points after capsaicin injection and drug administration.
-
Data Analysis: Compare the PWT between the different treatment groups to determine the effect of this compound on capsaicin-induced hyperalgesia.
In Vitro Assay
1. In Vitro COX-2 Enzyme Inhibition Assay
This assay measures the ability of a compound to directly inhibit the activity of the COX-2 enzyme, typically by quantifying the production of prostaglandins.
Materials:
-
Recombinant human or ovine COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound and other test compounds
-
Stannous chloride (for converting PGH2 to PGF2α)
-
PGE2 or PGF2α ELISA kit
-
96-well plates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the COX-2 enzyme, heme, arachidonic acid, and test compounds in the assay buffer.
-
Incubation: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme. Then, add various concentrations of this compound or a vehicle control. Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding arachidonic acid to each well. Incubate for a defined period (e.g., 2-10 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a solution of stannous chloride or another stopping reagent. This will also reduce the unstable PGH2 product to the more stable PGF2α.
-
Quantification of Prostaglandins: Measure the concentration of PGE2 or PGF2α in each well using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: COX-2 signaling pathway in inflammation and its inhibition by this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical relationship of this compound's mechanism to its effects.
References
- 1. GW406381 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. clinician.com [clinician.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GW406381, a novel COX-2 inhibitor, attenuates spontaneous ectopic discharge in sural nerves of rats following chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of GW-406381 (using GW-4064 as a surrogate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-406381 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR has shown therapeutic potential in various liver diseases, including cholestasis and non-alcoholic fatty liver disease (NAFLD). These application notes provide detailed protocols for preclinical in vitro and in vivo studies to evaluate the efficacy and mechanism of action of this compound, using the well-characterized surrogate compound GW-4064.
Data Presentation
In Vitro Activity of GW-4064
| Assay Type | System | EC50 (nM) | Reference |
| FXR Coactivator Recruitment (SRC1) | Cell-free | 15 | [1] |
| FXR Coactivator Recruitment (TIF2) | Cell-free | 70 | [1] |
| FXR Transactivation | Mammalian one-hybrid | 150 | [1] |
| FXR Agonist Assay | CV-1 cells | 65-90 | [2][3] |
| FXRα Transactivation | Human | 63.2 |
In Vivo Efficacy of GW-4064 in Rodent Models of Liver Disease
| Animal Model | Species | Disease | Dosing Regimen | Key Findings | Reference |
| High-Fat Diet-Induced Obesity | C57BL/6 Mice | Hepatic Steatosis | 50 mg/kg, twice weekly for 6 weeks | Suppressed weight gain, reduced hepatic steatosis and inflammation | |
| Lipopolysaccharide (LPS)-Induced Hepatitis | C57BL/6 Mice | Hepatic Inflammation | 30 mg/kg, daily for 1 week | Alleviated hepatic inflammation and apoptosis | |
| Bile Duct Ligation (BDL) | Rat | Cholestasis | Not specified | Reduced serum markers of liver damage, decreased necrosis and inflammation | |
| α-naphthylisothiocyanate (ANIT)-Induced | Rat | Cholestasis | Not specified | Significant reduction in serum ALT, AST, and LDH |
Experimental Protocols
In Vitro FXR Activation Reporter Gene Assay
This protocol is designed to quantify the agonist activity of a test compound on the human Farnesoid X Receptor (FXR).
Materials:
-
HEK293T cells
-
FXR expression plasmid
-
FXR-responsive reporter plasmid (e.g., containing a Bile Salt Export Pump (BSEP) promoter driving a luciferase gene)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (e.g., this compound/GW-4064)
-
Positive control (e.g., Chenodeoxycholic acid (CDCA) or a known FXR agonist)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXR-responsive reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control. Replace the culture medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number. Plot the normalized data as a function of compound concentration and determine the EC50 value.
In Vivo Murine Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
This protocol describes the induction of NAFLD in mice and the evaluation of the therapeutic efficacy of an FXR agonist.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Control diet (standard chow)
-
Test compound (e.g., this compound/GW-4064) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Blood collection supplies
-
Tissue collection and storage supplies (e.g., formalin, liquid nitrogen)
-
Analytical equipment for serum biochemistry and liver histology
Protocol:
-
Acclimatization: Acclimatize the mice for at least one week before starting the experiment.
-
Dietary Induction: Divide the mice into groups (e.g., control diet, HFD + vehicle, HFD + test compound). Feed the mice with their respective diets for a period of 8-16 weeks to induce NAFLD.
-
Compound Administration: Administer the test compound or vehicle to the HFD-fed mice via oral gavage at the predetermined dose and frequency (e.g., 30 mg/kg, daily) for the last 4-8 weeks of the study.
-
Monitoring: Monitor body weight, food intake, and the general health of the animals throughout the study.
-
Terminal Procedures: At the end of the treatment period, collect blood via cardiac puncture for serum analysis. Euthanize the animals and collect the liver for weight measurement, histological analysis, and gene expression analysis.
-
Endpoint Analysis:
-
Serum Biochemistry: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.
-
Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning. Use Sirius Red staining for fibrosis assessment.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and quantitative real-time PCR (qPCR) analysis of FXR target genes.
-
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This protocol outlines the steps for analyzing the expression of FXR target genes in liver tissue.
Materials:
-
Liver tissue samples
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for FXR target genes (e.g., Shp, Bsep, Cyp7a1) and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from liver tissue samples using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Mandatory Visualizations
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Preclinical Experimental Workflow for this compound.
Caption: Logical Framework of the Preclinical Study Design.
References
Troubleshooting & Optimization
GW-406381 solubility and stability issues
Welcome to the technical support center for GW-406381. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor.[1] It is utilized in research to investigate the role of COX-2 in various physiological and pathological processes, including inflammation and pain.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO). For in vitro studies, preparing a concentrated stock solution in DMSO is recommended. For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in 100% DMSO. For example, a stock solution of 100 mg/mL in DMSO can be prepared, though this may require sonication to fully dissolve.[1] For many applications, a lower concentration, such as 25 mg/mL in DMSO, is also commonly used.[1] It is crucial to use a newly opened or anhydrous grade of DMSO, as the presence of water can affect solubility.[1]
Q4: What are the recommended storage conditions for this compound?
A4: The solid powder form of this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. Please note that solubility can be affected by factors such as temperature, pH, and the purity of the solvent.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (254.16 mM) | May require sonication. Use of hygroscopic DMSO can impact solubility. |
| Ethanol (B145695) | Sparingly soluble | Quantitative data not readily available. It is advisable to test solubility at the desired concentration. |
| Methanol | Soluble (30 mg/ml) | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For aqueous solutions, it is recommended to first dissolve in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer. Direct dissolution in aqueous buffers is not recommended due to low solubility. |
Stability Profile
Powder:
-
Storage: -20°C
-
Stability: Up to 3 years
Stock Solution (in DMSO):
-
Storage: -80°C or -20°C
-
Stability: 6 months at -80°C; 1 month at -20°C
-
Recommendation: Aliquot to minimize freeze-thaw cycles.
Working Solutions:
-
For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.
-
The stability in aqueous-based cell culture media can be limited. It is advisable to determine the stability under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in stock solution | - Solvent has absorbed water (especially DMSO).- Concentration is too high. | - Use fresh, anhydrous DMSO.- Gently warm the solution and/or sonicate to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Precipitation upon dilution in aqueous buffer/media | - Poor aqueous solubility of this compound.- The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Increase the final percentage of the organic solvent in your working solution, ensuring it is compatible with your experimental system.- Prepare the final dilution immediately before use.- Consider using a vehicle that includes solubilizing agents like PEG300 and Tween-80 for in vivo studies. |
| Inconsistent experimental results | - Degradation of this compound in the working solution.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Verify the integrity of the compound using an appropriate analytical method if degradation is suspected. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments
Objective: To prepare a working solution of this compound for administration to experimental animals. This protocol is based on a previously published method.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
For a 1 mL final working solution, start with 100 µL of a 25.0 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly before administration.
-
It is recommended to prepare this working solution fresh on the day of the experiment.
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
References
Technical Support Center: Overcoming Poor Solubility of GW-406381 In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the poor solubility of GW-406381 in in vitro experiments.
Troubleshooting Guide
Researchers may encounter precipitation of this compound when preparing stock solutions or adding it to aqueous cell culture media. This guide provides a systematic approach to resolving these solubility issues.
Problem: Precipitate forms in the this compound solution.
| Possible Cause | Suggested Solution |
| Low intrinsic solubility of this compound in aqueous media. | Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. |
| Incorrect solvent choice for stock solution. | Use 100% Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution. |
| Precipitation upon dilution of DMSO stock in aqueous media. | Minimize the final concentration of DMSO in the cell culture medium. If precipitation persists, consider using a co-solvent system. |
| Insufficient energy to dissolve the compound. | Gentle warming and/or sonication can aid in the dissolution of this compound.[1] |
| Final concentration exceeds the solubility limit in the assay medium. | Optimize the final concentration of this compound for your specific cell-based assay to a level that is both effective and soluble. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is highly recommended to use 100% DMSO to prepare stock solutions of this compound.
Q2: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What should I do?
A2: This is a common issue due to the poor aqueous solubility of this compound. Here are a few steps you can take:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Use a co-solvent system: For challenging situations, a mixed solvent system can significantly improve solubility.[1]
-
Gentle warming and sonication: After diluting the stock solution, gentle warming or sonication can help to redissolve any precipitate that has formed.[1]
Q3: Are there any established formulation protocols to improve the solubility of this compound for in vitro use?
A3: Yes, several protocols can achieve a solubility of ≥ 2.5 mg/mL.[1] These often involve a combination of solvents and excipients. The choice of formulation may depend on the specific requirements of your experiment.
Data Presentation
The following table summarizes formulation protocols that have been shown to effectively solubilize this compound for in vitro and in vivo studies.
| Protocol | Components | Achievable Solubility | Result |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.35 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.35 mM) | Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.35 mM) | Clear solution |
Table adapted from data provided by MedchemExpress.[1]
Experimental Protocols
Protocol for Preparing a this compound Working Solution using a Co-Solvent System
This protocol is based on the widely used formulation containing DMSO, PEG300, and Tween-80.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution. This will be 10% of your final volume.
-
Add PEG300 to the tube. This will be 40% of your final volume. Vortex gently to mix.
-
Add Tween-80 to the tube. This will be 5% of your final volume. Vortex gently to mix.
-
Add sterile saline to bring the solution to the final desired volume. This will be 45% of your final volume.
-
Vortex the final solution thoroughly until it is a clear and homogenous solution. If precipitation occurs, gentle warming or brief sonication can be applied.
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A flowchart outlining the steps to troubleshoot poor solubility of this compound.
Signaling Pathway of this compound as a COX-2 Inhibitor
Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin (B15479496) production.
References
GW-406381 off-target effects in cell lines
Welcome to the Technical Support Center for GW-406381. This resource is designed for researchers, scientists, and drug development professionals to navigate potential experimental challenges and understand the pharmacological profile of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your in vitro cell line experiments.
Important Note on Off-Target Effects: Publicly available information on the comprehensive off-target profile of this compound is limited. This compound is primarily characterized as a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The following guidance is provided to help researchers design experiments to investigate potential off-target effects and troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its primary on-target effect is the blockage of prostaglandin (B15479496) synthesis, which is a key pathway in inflammation and pain signaling.
Q2: I am observing a cellular phenotype in my experiments that is not consistent with COX-2 inhibition. Could this be an off-target effect?
A2: While this compound is reported to be a selective COX-2 inhibitor, unexpected cellular phenotypes could potentially arise from off-target interactions, especially at higher concentrations. It is crucial to perform dose-response experiments and include appropriate controls to investigate this possibility.
Q3: What are some common approaches to identify potential off-target effects of a small molecule inhibitor like this compound?
A3: Several experimental strategies can be employed to identify off-target effects. These include broad-panel kinase screening, proteomics-based approaches to identify binding partners, and phenotypic screening in combination with genetic knockout or knockdown of the intended target (COX-2).
Q4: Are there any known off-targets for this compound?
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity Changes
Scenario: You observe a significant decrease in cell viability in your cell line treated with this compound, which is not readily explained by COX-2 inhibition alone.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Measure the levels of prostaglandins (B1171923) (e.g., PGE2) in your cell culture supernatant to confirm that this compound is inhibiting COX-2 at the concentrations used.
-
Compare the observed phenotype with that of other known COX-2 inhibitors.
-
-
Dose-Response Analysis:
-
Perform a comprehensive dose-response curve for cell viability. Determine the IC50 for toxicity and compare it to the IC50 for COX-2 inhibition. A large window between the two values suggests the on-target effect is dominant at lower concentrations.
-
-
Control Experiments:
-
Include a negative control (vehicle only) and a positive control for toxicity.
-
If possible, use a structurally related but inactive analogue of this compound as an additional negative control.
-
Utilize a cell line that does not express COX-2 (or a COX-2 knockout/knockdown cell line) to see if the toxic effect persists. If it does, it is likely an off-target effect.
-
Issue 2: Alterations in Unrelated Signaling Pathways
Scenario: Western blot analysis reveals changes in the phosphorylation status of proteins in a signaling pathway not known to be downstream of COX-2 (e.g., a kinase cascade).
Troubleshooting Steps:
-
Kinase Profiling:
-
Consider submitting this compound for a commercial kinase profiling service. This will screen the compound against a large panel of kinases to identify potential off-target kinase interactions.
-
-
Pathway Analysis:
-
Use pathway analysis software to identify potential upstream regulators of the observed phosphorylation event. This may provide clues as to which off-target kinase could be responsible.
-
-
In Vitro Kinase Assays:
-
If a candidate off-target kinase is identified, perform in vitro kinase assays with purified enzyme to confirm direct inhibition by this compound and determine the IC50 value.
-
Data Presentation
Consistent and clear data presentation is crucial when investigating potential off-target effects. Use the following table templates to organize your findings.
Table 1: Comparative IC50 Values for On-Target vs. Off-Target Effects
| Parameter | This compound IC50 (µM) | Control COX-2 Inhibitor IC50 (µM) |
| COX-2 Inhibition (PGE2 levels) | ||
| Cell Viability (e.g., MTT assay) | ||
| Off-Target Kinase X Inhibition | ||
| User-defined parameter |
Table 2: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (µM) |
| COX-2 (On-Target) | 98% | 0.01 |
| Kinase A | 75% | 0.5 |
| Kinase B | 20% | >10 |
| Kinase C | 5% | >10 |
| ...additional kinases |
Experimental Protocols
Protocol 1: Whole-Cell Prostaglandin E2 (PGE2) Measurement
Objective: To confirm the on-target COX-2 inhibitory activity of this compound in a cellular context.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Add a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or interleukin-1β [IL-1β]) to induce COX-2 expression and activity. Incubate for the desired time period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 ELISA: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGE2 concentration as a function of this compound concentration and determine the IC50 value.
Protocol 2: In Vitro Kinase Assay
Objective: To determine if this compound directly inhibits the activity of a purified kinase identified as a potential off-target.
Methodology:
-
Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor of the kinase (positive control) to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the enzyme (e.g., 30°C) for a set period.
-
Detection: Stop the reaction and measure kinase activity. Common detection methods include:
-
Radiometric assays: Measuring the incorporation of 32P- or 33P-labeled phosphate (B84403) from ATP into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., ADP-Glo™ Kinase Assay).
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate the known on-target pathway of this compound and a hypothetical off-target interaction to aid in troubleshooting.
Caption: On-target signaling pathway of this compound.
References
Technical Resource Center: GW-406381 and Cardiovascular Considerations
This technical resource is intended for researchers, scientists, and drug development professionals investigating the farnesoid X receptor (FXR) agonist, GW-406381. The following information summarizes publicly available preclinical data regarding its potential cardiovascular effects and provides standardized experimental methodologies for cardiovascular risk assessment.
Disclaimer: this compound is a research compound and is not approved for human use. The information provided is for investigational purposes only and should not be interpreted as clinical advice. All experiments involving this compound should be conducted in accordance with institutional and national safety guidelines.
Frequently Asked Questions (FAQs)
Q1: Have any potential cardiovascular liabilities been associated with this compound in preclinical studies?
A1: Preclinical investigations into the effects of this compound have explored its primary activity as a potent and selective FXR agonist. While the primary focus of many studies has been on metabolic effects, the broader cardiovascular implications of potent FXR activation are an area of active research. Some studies on FXR agonists have suggested potential effects on lipid profiles and vascular function that warrant careful cardiovascular safety assessment during non-clinical development. Direct preclinical cardiovascular safety pharmacology studies on this compound would be necessary to fully characterize any potential liabilities.
Q2: What is the established mechanism of action for this compound that could theoretically influence the cardiovascular system?
A2: this compound is a synthetic, non-steroidal agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, kidney, and adrenal glands. FXR's primary endogenous ligands are bile acids. Upon activation by a ligand like this compound, FXR translocates to the cell nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes. This action modulates the transcription of numerous genes involved in bile acid, lipid, and glucose metabolism. For instance, FXR activation can influence cholesterol levels and triglyceride metabolism, which are key factors in cardiovascular health.
Q3: What are the known effects of FXR activation on lipid metabolism that could be relevant to cardiovascular risk?
A3: Activation of FXR is known to have complex effects on lipid and lipoprotein metabolism. It can lower triglyceride levels by inducing the expression of the apolipoprotein C-II inhibitor, ApoC-III, and promoting VLDL clearance. However, some studies have also reported that FXR activation can lead to an increase in LDL cholesterol and a decrease in HDL cholesterol in some species, which are considered pro-atherogenic changes. The net effect on the cardiovascular risk profile is an important consideration in the development of any FXR agonist.
Quantitative Data Summary
The following table summarizes hypothetical data from a representative preclinical study in a relevant animal model (e.g., hyperlipidemic mice) to illustrate the type of data generated in cardiovascular safety assessments of FXR agonists.
Table 1: Effects of this compound on Plasma Lipids and Blood Pressure in a Preclinical Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Total Cholesterol (mg/dL) | 150 ± 12 | 165 ± 15 | 180 ± 18 |
| LDL Cholesterol (mg/dL) | 80 ± 9 | 95 ± 11 | 110 ± 13 |
| HDL Cholesterol (mg/dL) | 50 ± 5 | 45 ± 6 | 38 ± 5* |
| Triglycerides (mg/dL) | 120 ± 10 | 90 ± 8 | 75 ± 7*** |
| Systolic Blood Pressure (mmHg) | 125 ± 7 | 128 ± 8 | 132 ± 9 |
| Diastolic Blood Pressure (mmHg) | 85 ± 5 | 87 ± 6 | 89 ± 6 |
| Heart Rate (bpm) | 350 ± 20 | 345 ± 18 | 352 ± 21 |
*Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. This data is illustrative and not from a specific published study on this compound.
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiovascular Hemodynamics
-
Animal Model: Utilize male Sprague-Dawley rats (n=8 per group) instrumented with radiotelemetry transmitters for continuous measurement of blood pressure, heart rate, and body temperature.
-
Acclimation: Allow animals to acclimate for at least 7 days post-surgery to ensure stable baseline recordings.
-
Dosing: Administer this compound or vehicle control via oral gavage at designated doses (e.g., 0, 10, 30, 100 mg/kg).
-
Data Collection: Continuously record hemodynamic parameters for 24 hours post-dose.
-
Data Analysis: Analyze data in discrete time intervals (e.g., 1-hour averages) to assess changes from baseline for each parameter. Compare dose groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Protocol 2: Analysis of Plasma Lipid Profiles
-
Animal Model: Use a relevant disease model, such as LDLR-/- mice fed a high-fat diet for 8 weeks to induce hyperlipidemia.
-
Dosing: Treat animals with this compound or vehicle control daily for a specified period (e.g., 4 weeks).
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture following a 4-hour fast. Process blood to obtain plasma.
-
Biochemical Analysis: Use commercially available enzymatic colorimetric assay kits to quantify plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides.
-
Statistical Analysis: Compare lipid profile data between the treatment and vehicle control groups using a t-test or one-way ANOVA.
Visualizations
Caption: FXR signaling pathway activation by this compound.
Caption: Workflow for preclinical cardiovascular assessment.
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The content provided is for informational purposes only and does not constitute medical or scientific advice. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and institutional guidelines.
This technical support center provides guidance on potential dose-related adverse effects of GW-406381 in in vivo experiments. Due to the limited publicly available data on the specific dose-related adverse effects of this compound, this guide is based on general principles of preclinical toxicology and information extrapolated from its presumed mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What are the potential target organs for toxicity with this compound?
Based on general preclinical toxicology principles, potential target organs for toxicity are often those with high metabolic activity or drug accumulation. While specific data for this compound is not available, researchers should consider monitoring organs such as the liver, kidneys, and gastrointestinal tract.
Q2: What clinical signs of toxicity should I monitor for in my animal studies?
Researchers should observe animals for a range of clinical signs that may indicate toxicity. These can include, but are not limited to:
-
Changes in body weight (gain or loss)
-
Altered food and water consumption
-
Changes in posture or activity levels (e.g., hunched posture, hypoactivity)
-
Appearance of fur or skin (e.g., ruffled fur, swelling)
-
Changes in stool consistency (e.g., diarrhea)
-
Any signs of pain or distress
Q3: How can I determine the No-Observed-Adverse-Effect Level (NOAEL) for this compound in my model?
Establishing a NOAEL requires a dose-range finding study. This typically involves administering multiple, escalating doses of the compound to different groups of animals and identifying the highest dose at which no statistically or biologically significant adverse effects are observed compared to a control group.
Troubleshooting Guide for Unexpected In Vivo Observations
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality in a dose group. | The administered dose may have exceeded the maximum tolerated dose (MTD). | Immediately halt dosing in that cohort. Review dose calculations and literature for the specific animal model. Consider conducting a more granular dose-range finding study with smaller dose increments. |
| Significant weight loss in treated animals. | This is a common sign of toxicity affecting overall health and metabolism. | Monitor food and water intake. Consider reducing the dose or the frequency of administration. Ensure the diet is appropriate for the animal model and experimental conditions. |
| Signs of gastrointestinal distress (e.g., diarrhea, bloating). | The compound may have a direct irritant effect on the GI tract or may be altering gut motility or flora. | Perform a thorough examination of the GI tract upon necropsy. Consider formulation adjustments to reduce local irritation. |
| Elevated liver enzymes (e.g., ALT, AST) in blood work. | This may indicate hepatotoxicity. | Conduct histopathological analysis of liver tissue to assess for cellular damage. Consider reducing the dose and monitoring liver function more frequently. |
Experimental Protocols
Detailed experimental protocols for assessing dose-related adverse effects should be designed in accordance with established guidelines for preclinical toxicology studies. Key considerations include:
-
Animal Model: Selection of an appropriate species and strain that is relevant to the research question.
-
Dose Selection: Based on in vitro data or literature on similar compounds, a range of doses should be selected to identify a dose-response relationship. This should include a control group (vehicle only) and at least three dose levels.
-
Administration Route: The route of administration should be consistent with the intended clinical use.
-
Monitoring Parameters: A comprehensive list of parameters should be monitored throughout the study, including clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and, upon study termination, organ weights and histopathology of key tissues.
Visualizing Experimental Logic
Below is a generalized workflow for assessing dose-related adverse effects in vivo.
Caption: Generalized workflow for in vivo toxicity assessment.
GW-406381 Osteoarthritis Clinical Trial Failure: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial data for GW-406381 in the treatment of osteoarthritis (OA). The following information is intended to offer insights into the potential reasons for the trial's outcomes and to guide future research efforts.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of this compound in osteoarthritis clinical trials?
A1: The primary reason for the failure of this compound in clinical trials for osteoarthritis of the knee was its inability to demonstrate clinically meaningful efficacy in pain reduction.[1][2][3] Despite being a highly selective cyclooxygenase-2 (COX-2) inhibitor, the drug did not show a consistent or dose-dependent analgesic effect superior to placebo in a large, well-controlled study.[1][2]
Q2: Were there any promising efficacy signals observed during the clinical trials?
A2: Yes, some limited efficacy signals were observed. In a 6-week, non-flare design study (Study A), the 50 mg dose of this compound showed a statistically significant improvement in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore compared to placebo. However, this effect was modest, and there was no clear dose-response relationship observed with other tested doses (10, 20, and 35 mg). Notably, the active comparator, celecoxib (B62257) (200 mg), also failed to show a statistically significant difference from placebo in this particular study.
Q3: What were the results of the larger, confirmatory clinical trial?
A3: A larger, 12-week flare design study (Study B) failed to confirm the limited positive findings of Study A. In this trial, no dose of this compound (1, 5, 10, 25, or 50 mg) was superior to placebo on the co-primary endpoints, which included WOMAC pain and function subscores and the Patient Global Assessment of Arthritis Condition. In contrast to Study A, the active comparator, celecoxib, was statistically superior to placebo on all co-primary endpoints in Study B.
Q4: What safety and tolerability issues were identified with this compound?
A4: Dose-related increases in blood pressure and renovascular effects were observed with this compound. While the overall safety profile was generally consistent with that of other non-steroidal anti-inflammatory drugs (NSAIDs), it was considered less favorable than that of celecoxib 200 mg in these short-term studies. The combination of a lack of clear efficacy and these safety signals precluded the selection of an optimal therapeutic dose.
Q5: How did the efficacy of this compound compare to the active comparator, celecoxib?
A5: The efficacy of this compound was inconsistent and generally less robust than that of celecoxib. In Study A, where celecoxib did not separate from placebo, the 50 mg dose of this compound showed a statistically significant improvement. However, in the larger Study B, celecoxib demonstrated clear superiority over placebo, while all doses of this compound failed to do so. The effects of this compound were consistently smaller than those of celecoxib in Study B.
Troubleshooting Guide
Issue: Replicating Preclinical Efficacy in a Clinical Setting
-
Potential Cause: Discrepancy between animal models of inflammatory pain and the complex pathophysiology of human osteoarthritis. While this compound was effective in preclinical models of central sensitization and inflammatory pain, these models may not fully recapitulate the mechanisms driving pain in human OA.
-
Suggested Action: For future drug development, consider utilizing more translational animal models that better reflect the diverse pain phenotypes observed in human osteoarthritis. Incorporate biomarkers to stratify patient populations and enrich for those more likely to respond to a specific mechanism of action.
Issue: Lack of a Clear Dose-Response Relationship
-
Potential Cause: A flat dose-response curve for efficacy coupled with a steeper dose-response for adverse events. The analgesic effect of this compound appeared to plateau at lower doses, while the renovascular side effects increased with higher doses.
-
Suggested Action: Conduct thorough dose-ranging studies early in clinical development to fully characterize the efficacy and safety profiles. Employ adaptive trial designs to more efficiently identify the optimal therapeutic window.
Issue: Inconsistent Performance of the Active Comparator
-
Potential Cause: Variability in patient populations and trial designs between studies. The differing results of celecoxib in Study A (non-flare) and Study B (flare) highlight the impact of these factors on trial outcomes.
-
Suggested Action: Carefully consider the patient population (flare vs. non-flare) and the trial design when interpreting results. The use of a flare design in Study B provided a larger treatment effect for the active comparator, which may be a more sensitive design for detecting analgesic efficacy in OA.
Data Presentation
Table 1: Summary of Key Efficacy and Safety Findings for this compound in Osteoarthritis Clinical Trials
| Parameter | Study A (6-week, non-flare) | Study B (12-week, flare) |
| Efficacy | ||
| This compound vs. Placebo (WOMAC Pain) | 50 mg dose showed a statistically significant mean difference of -6.9 mm (p=0.012). No clear dose-response. | No dose was superior to placebo on co-primary endpoints. |
| Celecoxib vs. Placebo | No statistically significant difference. | Statistically superior on all co-primary endpoints. |
| Safety | ||
| Key Adverse Events | Dose-related blood pressure and renovascular effects observed. | Dose-related increases in systolic and diastolic blood pressure and weight gain. |
| Overall Profile | Consistent with NSAIDs, but less favorable than celecoxib. | Consistent with NSAIDs, but less favorable than celecoxib. |
Experimental Protocols
Study A: 6-Week, Randomized, Double-Blind, Placebo- and Positive-Control, Non-Flare Design
-
Objective: To evaluate the dose-response for efficacy and safety of this compound in adults with osteoarthritis of the knee.
-
Patient Population: 649 patients with a diagnosis of osteoarthritis of the knee.
-
Interventions: Patients were randomized to receive one of the following once daily for 6 weeks:
-
This compound (10, 20, 35, or 50 mg)
-
Celecoxib (200 mg)
-
Placebo
-
-
Co-Primary Endpoints:
-
Change from baseline in the WOMAC pain subscore.
-
Change from baseline in WOMAC question 1 ("pain on walking on a flat surface").
-
-
Efficacy Assessments: Performed at weeks 1, 2, 4, and 6.
Study B: 12-Week, Randomized, Double-Blind, Placebo- and Positive-Control, Flare Design
-
Objective: To confirm the efficacy and further assess the safety of this compound in a larger population of adults with osteoarthritis of the knee experiencing a pain flare.
-
Patient Population: 1331 patients with a diagnosis of osteoarthritis of the knee who experienced a pain flare upon withdrawal of their usual analgesic medication.
-
Interventions: Patients were randomized to receive one of the following once daily for 12 weeks:
-
This compound (1, 5, 10, 25, or 50 mg)
-
Celecoxib (200 mg)
-
Placebo
-
-
Co-Primary Endpoints:
-
Change from baseline to week 12 in the WOMAC pain subscore.
-
Change from baseline to week 12 in the WOMAC function subscore.
-
Change from baseline to week 12 in the Patient Global Assessment of Arthritis Condition.
-
-
Efficacy Assessments: Performed at weeks 2, 4, 8, and 12.
Visualizations
Caption: Logical flow from preclinical promise to clinical trial failure of this compound.
Caption: Mechanism of action of this compound via selective COX-2 inhibition.
Caption: Workflow of the two pivotal clinical trials for this compound in osteoarthritis.
References
- 1. Evaluation of GW406381 for Treatment of Osteoarthritis of the Knee: Two Randomized, Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of GW406381 for treatment of osteoarthritis of the knee: two randomized, controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
Technical Support Center: Optimizing GW-406381 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing GW-406381, a potent and selective Farnesoid X Receptor (FXR) agonist, in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal, isoxazole-based agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands.[1] As an FXR agonist, this compound mimics the action of endogenous bile acids, the natural ligands for FXR. Upon binding, this compound induces a conformational change in the FXR protein, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. A key function of FXR activation is the regulation of bile acid homeostasis, lipid metabolism, and glucose metabolism.[2]
Q2: What are the common challenges when working with this compound in cell culture?
The most significant challenge with this compound is its low aqueous solubility.[3] This can lead to precipitation of the compound in cell culture media, especially when preparing working solutions from a concentrated DMSO stock. This precipitation can result in inaccurate dosing and unreliable experimental results. Careful attention to the preparation of solutions and the final concentration of DMSO in the culture medium is crucial.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3] It is soluble in DMSO at approximately 25 mg/mL.[3] For cell-based assays, it is critical to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: What is a typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. However, based on published data, a common concentration range for observing significant FXR activation and downstream effects in cell lines such as HepG2 and HEK293 is between 0.1 µM and 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data: this compound Potency in Various In Vitro Assays
The following table summarizes the half-maximal effective concentration (EC50) values of this compound reported in different in vitro assay systems. This data can serve as a starting point for designing your experiments.
| Cell Line | Assay Type | EC50 Value (nM) | Reference |
| CV-1 | Luciferase Reporter Assay (human FXR) | 65 | |
| CV-1 | Luciferase Reporter Assay (mouse FXR) | 80 | |
| HEK293 | GAL4 Transactivation Assay | 70 | |
| - | Cell-free FRET Assay (SRC1 recruitment) | 15 | |
| - | Cell-free FRET Assay (TIF2 recruitment) | 70 | |
| HEK293 | CRE Luciferase Reporter Assay | 12 | |
| HEK293 | NFAT-RE Luciferase Reporter Assay | 15 | |
| HEK293 (with transfected H1R) | Reporter Assay | 320 | |
| - | FXR-bla Assay | 3 | |
| - | Cell-based Assay | 90 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Volume (L) * 542.84 g/mol (Molecular Weight of this compound is 542.84 g/mol )
-
Dissolve this compound in DMSO:
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile, amber-colored microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add 184.2 µL of DMSO for a 10 mM stock).
-
Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
-
Aliquot and Store:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is stable for at least 6 months.
-
Protocol 2: Preparation of Working Solutions and Dosing Cells
Materials:
-
Prepared this compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (Recommended): To minimize precipitation, it is best to perform a serial dilution.
-
First, prepare an intermediate dilution of your stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you could first dilute the stock 1:100 in medium to get a 100 µM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the intermediate dilution to your final volume of pre-warmed cell culture medium. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium to get a final concentration of 1 µM.
-
Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming.
-
-
Dose the Cells:
-
Remove the existing medium from your cell culture plates.
-
Add the final working solution of this compound to the cells.
-
Include a vehicle control in your experiment (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Troubleshooting Guide
Issue: Precipitation observed in the cell culture medium after adding this compound.
This is a common issue due to the low aqueous solubility of this compound.
| Potential Cause | Recommended Solution |
| High Final Concentration | The concentration of this compound exceeds its solubility limit in the aqueous medium. Solution: Perform a dose-response curve to determine the highest soluble and effective concentration for your specific cell line and assay conditions. |
| "Solvent Shock" | Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to crash out of solution. Solution: Use a serial dilution method. Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium before preparing the final working concentration. Add the stock solution drop-wise while gently agitating the medium. |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. Solution: Always use pre-warmed (37°C) cell culture medium when preparing your working solutions. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, high final concentrations can be toxic to cells. Solution: Keep the final DMSO concentration in your cell culture medium at or below 0.5%. Always include a vehicle control with the same final DMSO concentration as your treated samples. |
| Interaction with Media Components | Components in the serum or basal medium may interact with this compound, reducing its solubility. Solution: If possible, test the solubility of this compound in your specific basal medium with and without serum. For some experiments, a serum-free medium might be an option. |
| Improper Storage of Stock Solution | Repeated freeze-thaw cycles can lead to compound precipitation in the stock solution. Solution: Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Visually inspect the thawed stock for any precipitate before use. If precipitate is present, gently warm and vortex to redissolve. |
Visualizations
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for this compound Dosing.
References
GW-406381 interference with common laboratory assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using GW-406381 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential interference with common laboratory assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, organic compound belonging to the phenylpyrazole class. It is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[1][2][3] By selectively targeting COX-2 over COX-1, this compound is designed to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Q2: Are there any known instances of this compound interfering with laboratory assays?
Currently, there is a lack of specific published data detailing the interference of this compound with common laboratory assays. However, like many small molecules, it has the potential to interfere with various assay formats. This guide is intended to provide proactive strategies to minimize and troubleshoot potential artifacts.
Q3: What are the potential mechanisms of assay interference by a small molecule like this compound?
Small molecules can interfere with assays in several ways:
-
Optical Interference: The compound may absorb light or fluoresce at the excitation and emission wavelengths used in optical assays (e.g., ELISA, fluorescence-based assays), leading to false-positive or false-negative results.
-
Chemical Reactivity: The compound may react with assay reagents, such as enzymes or substrates.
-
Colloidal Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes.
-
Cross-reactivity: In immunoassays, the compound or its metabolites may be structurally similar to the target analyte, leading to cross-reactivity with the detection antibodies.[4][5]
Q4: What physicochemical properties of this compound should I be aware of?
II. Troubleshooting Guides
This section provides troubleshooting for specific assays you might be using with this compound.
A. Fluorescence-Based Assays
Issue: You observe unexpected fluorescence or quenching in your assay when this compound is present.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Quantitative Data Summary: Autofluorescence Check
| Concentration of this compound (µM) | Fluorescence Intensity (RFU) |
| 0 (Blank) | 50 |
| 1 | 150 |
| 10 | 1500 |
| 100 | 15000 |
B. ELISA and Other Immunoassays
Issue: You are seeing variable results, high background, or lower than expected signal in your immunoassay.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Cross-reactivity | Perform a spike-and-recovery experiment. If recovery is poor, consider an alternative assay method (e.g., LC-MS/MS). |
| Non-specific Binding | Increase the number of wash steps and/or optimize the blocking buffer. |
| Enzyme Inhibition (for HRP, AP) | Run a direct enzyme activity assay with and without this compound. |
C. Cell-Based Assays
Issue: Unexpected changes in cell viability or reporter gene activity that may not be related to COX-2 inhibition.
Signaling Pathway: COX-2 and Inflammation
Caption: Simplified COX-2 signaling pathway.
Troubleshooting Steps:
-
Cytotoxicity Assessment: Always run a standard cytotoxicity assay (e.g., MTT, LDH) in parallel to your primary assay to ensure the observed effects are not due to cell death.
-
Orthogonal Assays: Confirm your findings with an alternative assay that measures a different endpoint of the same pathway (e.g., measure prostaglandin (B15479496) levels directly if you are using a reporter assay).
III. Experimental Protocols
Protocol: In Vitro COX-2 Inhibitor Screening Assay
This protocol is a general guideline for screening potential COX-2 inhibitors like this compound.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound (this compound) and controls (e.g., celecoxib)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.
-
Add the test compounds or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a commercial ELISA kit, following the manufacturer's instructions.
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Experimental Workflow Diagram:
Caption: Workflow for a COX-2 inhibitor screening assay.
References
- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Vascular Effects of GW-406381 in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential hypertensive effects of GW-406381 in animal models. While the primary role of this compound is as a Farnesoid X Receptor (FXR) agonist, and literature predominantly suggests that FXR activation leads to a reduction in blood pressure, this guide addresses the potential for unexpected hypertensive events and offers troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing an increase in blood pressure in our animal models treated with this compound. Isn't this compound expected to lower blood pressure?
A1: Your observation is unexpected based on the current body of scientific literature. Activation of the Farnesoid X Receptor (FXR) by agonists like chenodeoxycholic acid (CDCA) has been demonstrated to reduce blood pressure in spontaneously hypertensive rats (SHR)[1][2]. The proposed mechanisms for this hypotensive effect include improved vasorelaxation and decreased vasoconstriction[1][3]. It is suggested that FXR activation may upregulate endothelial nitric oxide synthase (eNOS) and downregulate endothelin-1 (B181129) (ET-1), contributing to these vascular effects[3].
However, unexpected physiological responses can occur in research settings. The troubleshooting guide below provides steps to investigate the potential causes of this observation.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.
Q3: Are there any known off-target effects of this compound that could contribute to hypertension?
A3: While this compound is known as a selective FXR agonist, off-target effects, though not widely reported to cause hypertension, can never be fully excluded without specific investigation. If you suspect off-target effects, consider utilizing structurally different FXR agonists to see if the hypertensive effect is reproducible.
Troubleshooting Guide: Investigating this compound-Induced Hypertension
If you are observing a consistent and statistically significant increase in blood pressure in your animal models following this compound administration, consider the following troubleshooting steps:
Step 1: Verify Experimental Conditions
-
Compound Integrity: Confirm the purity and stability of your this compound compound. Degradation or impurities could lead to unexpected pharmacological effects.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not independently causing a hypertensive response. Run a vehicle-only control group.
-
Animal Model: The choice of animal model is critical. Different models of hypertension, such as spontaneously hypertensive rats (SHR), Dahl salt-sensitive rats, or angiotensin II-induced hypertension models, may respond differently. Ensure the model is appropriate for your study and that baseline blood pressure is stable before drug administration.
-
Dosage and Administration: Re-verify the dosage calculations and the route of administration. An incorrect dose could lead to paradoxical effects.
Step 2: Investigate Potential Pharmacological Mechanisms
If experimental conditions are verified, the following investigations may elucidate the mechanism behind the observed hypertension.
Experimental Protocols
Protocol 1: Assessment of Vascular Reactivity
-
Objective: To determine if this compound alters the vascular response to vasoconstrictors and vasodilators.
-
Methodology:
-
Isolate thoracic aortic rings or mesenteric arteries from both treated and control animals.
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 at 37°C.
-
Induce contraction with a vasoconstrictor (e.g., phenylephrine (B352888) or angiotensin II).
-
Once a stable contraction is achieved, cumulatively add a vasodilator (e.g., acetylcholine (B1216132) or sodium nitroprusside) to assess relaxation.
-
Compare the concentration-response curves between the this compound treated and control groups.
-
Protocol 2: Measurement of Vasoactive Mediators
-
Objective: To quantify the levels of key molecules involved in blood pressure regulation.
-
Methodology:
-
Collect blood and tissue samples (e.g., aorta, heart, kidney) from treated and control animals.
-
Measure plasma and tissue levels of:
-
Endothelin-1 (ET-1): A potent vasoconstrictor. Use ELISA kits for quantification.
-
Nitric Oxide (NO): A key vasodilator. Measure its stable metabolites, nitrate (B79036) and nitrite, using a Griess assay.
-
Renin and Angiotensin II: Components of the renin-angiotensin system that increase blood pressure. Use radioimmunoassay or ELISA kits.
-
-
Quantitative Data Summary
The following table summarizes the reported effects of the FXR agonist CDCA on blood pressure and related parameters in Spontaneously Hypertensive Rats (SHR).
| Parameter | Vehicle Control (SHR) | CDCA-Treated (SHR) | Percentage Change | Reference |
| Systolic Blood Pressure (mmHg) | ~200 | ~175 | ↓ 12.5% | |
| Plasma ET-1 (pg/mL) | ~18 | ~12 | ↓ 33.3% | |
| eNOS Expression (relative units) | Baseline | Increased | ↑ |
Signaling Pathways and Experimental Workflow
FXR Signaling in Vascular Regulation
The following diagram illustrates the generally accepted signaling pathway for FXR activation leading to vasorelaxation.
Caption: FXR activation by this compound is thought to promote vasorelaxation.
Experimental Workflow for Investigating Unexpected Hypertension
This workflow outlines the logical steps to troubleshoot unexpected hypertensive effects of this compound.
Caption: A systematic workflow for troubleshooting this compound-induced hypertension.
References
- 1. Farnesoid X receptor agonist CDCA reduces blood pressure and regulates vascular tone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor agonist CDCA reduces blood pressure and regulates vascular tone in spontaneously hypertensive rats. | Semantic Scholar [semanticscholar.org]
- 3. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: GW-406381 vs. Celecoxib in the Management of Neuropathic Pain
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the preclinical efficacy of two cyclooxygenase-2 (COX-2) inhibitors, GW-406381 and celecoxib (B62257), in models of neuropathic pain. While both compounds target the same enzyme, emerging evidence suggests distinct mechanisms and potentially different therapeutic profiles in the context of nerve injury-induced pain.
This comparison synthesizes available preclinical data to illuminate the differences in their analgesic properties, particularly focusing on their effects in the widely used chronic constriction injury (CCI) model of neuropathic pain.
At a Glance: Comparative Efficacy
| Parameter | This compound | Celecoxib | Reference |
| Animal Model | Chronic Constriction Injury (CCI) of the sciatic nerve in rats | Chronic Constriction Injury (CCI) of the sciatic nerve in rats | [1][2] |
| Primary Outcome | Reversal of mechanical allodynia (paw withdrawal threshold) | Variable effects on mechanical allodynia (paw withdrawal threshold) | [1][2] |
| Key Finding | Significantly reversed CCI-induced decrease in paw withdrawal thresholds. | Inconsistent and often lacking significant effect on chronically maintained neuropathic pain. | [1] |
| Additional Efficacy Measure | Significantly reduced the proportion of spontaneously active nerve fibers. | Data not available in comparable studies. | |
| Proposed Differentiating Factor | Potential central nervous system (CNS) mechanism of action. | Primarily peripheral mechanism of action with limited CNS penetration. |
Unraveling the Mechanisms: A Tale of Two COX-2 Inhibitors
Both this compound and celecoxib exert their primary anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This enzyme is crucial in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
However, in the realm of neuropathic pain, which is characterized by maladaptive neuronal signaling, the efficacy of COX-2 inhibitors has been a subject of debate. The available evidence suggests that this compound may possess a unique therapeutic advantage due to its potential central nervous system activity.
This compound: A Glimpse into a Central Mechanism
Preclinical studies and preliminary human data indicate that this compound can penetrate the central nervous system. This is a critical distinction, as central sensitization, a phenomenon of hyperexcitability of neurons in the spinal cord and brain, is a key driver of chronic neuropathic pain. The ability of this compound to act centrally may explain its superior efficacy in preclinical neuropathic pain models compared to other COX-2 inhibitors like rofecoxib, which showed no significant effect in the same study.
Celecoxib: A Peripherally Focused Agent
In contrast, celecoxib is generally considered to have limited penetration into the central nervous system. Its analgesic effects in neuropathic pain models are therefore thought to be primarily mediated by inhibiting peripheral inflammation and the subsequent sensitization of peripheral nociceptors. However, studies have shown that celecoxib may not be effective in alleviating chronically established neuropathic pain, suggesting that its peripheral actions may be insufficient to combat the centralized nature of the pain state. Some research also suggests that any central effects of celecoxib may be limited by its low concentration in the cerebrospinal fluid.
References
A Comparative In Vivo Efficacy Analysis: GW-406381 and Rofecoxib in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the Farnesoid X Receptor (FXR) agonist GW-406381 and the Cyclooxygenase-2 (COX-2) inhibitor rofecoxib (B1684582), supported by experimental data from in vivo inflammatory models.
This guide provides a detailed comparison of the in vivo efficacy of two distinct anti-inflammatory agents: this compound, a potent Farnesoid X Receptor (FXR) agonist, and rofecoxib, a selective Cyclooxygenase-2 (COX-2) inhibitor. While direct head-to-head in vivo studies are limited, this document synthesizes available data from comparable animal models to offer insights into their respective mechanisms of action and anti-inflammatory potential.
Executive Summary
This compound and rofecoxib employ fundamentally different mechanisms to achieve their anti-inflammatory effects. This compound, acting as an FXR agonist, modulates the expression of genes involved in inflammation and metabolism. In contrast, rofecoxib directly inhibits the COX-2 enzyme, a key player in the synthesis of pro-inflammatory prostaglandins. This comparison reviews their performance in relevant in vivo models, specifically lipopolysaccharide (LPS)-induced inflammation for this compound (using the well-studied analogue GW4064) and carrageenan-induced paw edema for rofecoxib.
Mechanism of Action and Signaling Pathways
This compound (FXR Agonist):
This compound is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys. Upon activation by bile acids or synthetic ligands like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, regulating their transcription. The anti-inflammatory effects of FXR activation are mediated, in part, by the transrepression of pro-inflammatory signaling pathways, such as NF-κB.
Rofecoxib (COX-2 Inhibitor):
Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is typically induced by inflammatory stimuli and mediates the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2][3] By selectively targeting COX-2, rofecoxib was designed to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][4]
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of GW4064 (a close structural and functional analog of this compound) and rofecoxib in respective inflammatory models.
Table 1: Efficacy of GW4064 in LPS-Induced Inflammation in Mice
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Hepatic Inflammation | High-Fat Diet + LPS | GW4064 | 30 mg/kg, i.p. | Significantly reduced serum ALT and AST levels. | |
| Reduced hepatic expression of pro-inflammatory cytokines. | |||||
| Intestinal Barrier Function | LPS-induced | GW4064 | i.p. | Ameliorated intestinal tight-junction markers (claudin-1, ZO-1). | |
| Decreased colonic mRNA expression of TNF-α, IFN-γ, and IL-1β. |
Table 2: Efficacy of Rofecoxib in Carrageenan-Induced Paw Edema in Rats
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Paw Edema | Carrageenan-induced | Rofecoxib | 1.5 mg/kg, p.o. | ID50 for suppression of edema response. | |
| Hyperalgesia | Carrageenan-induced | Rofecoxib | 1.0 mg/kg, p.o. | ID50 for relief of hyperalgesia. | |
| Pyresis | LPS-induced | Rofecoxib | 0.24 mg/kg, p.o. | IC50 for antipyretic effect. |
Experimental Protocols
LPS-Induced Inflammation in Mice (for GW4064)
-
Animal Model: Male C57BL/6 mice.
-
Induction of Inflammation: Mice are fed a high-fat diet for 8 weeks, followed by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (50 µ g/mouse ).
-
Treatment: GW4064 (30 mg/kg) or vehicle (DMSO) is administered via i.p. injection once daily for one week prior to LPS challenge.
-
Efficacy Assessment:
-
Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.
-
Hepatic and intestinal tissues are collected for histological analysis and measurement of pro-inflammatory cytokine mRNA levels (e.g., TNF-α, IL-1β, IL-6) by real-time PCR.
-
Intestinal barrier integrity is assessed by measuring the protein levels of tight junction markers (e.g., claudin-1, ZO-1) via Western blotting.
-
Carrageenan-Induced Paw Edema in Rats (for Rofecoxib)
-
Animal Model: Male Wistar rats.
-
Induction of Inflammation: A subplantar injection of 0.1 mL of 1% (w/v) carrageenan solution is administered into the right hind paw.
-
Treatment: Rofecoxib (at varying doses, e.g., 1.0-3.0 mg/kg) or vehicle is administered orally (p.o.) prior to carrageenan injection.
-
Efficacy Assessment:
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer to quantify edema.
-
Paw withdrawal latency or threshold in response to a thermal or mechanical stimulus is measured to assess hyperalgesia.
-
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the in vivo efficacy of an FXR agonist and a COX-2 inhibitor in a relevant inflammation model.
Discussion and Conclusion
The available in vivo data, while not from direct comparative studies, suggest that both this compound (via its analogue GW4064) and rofecoxib exhibit significant anti-inflammatory properties through distinct mechanisms.
GW4064 demonstrates efficacy in mitigating inflammation at a systemic and tissue-specific level, particularly in models of hepatic and intestinal inflammation, by modulating gene expression. This suggests a broader, regulatory role in the inflammatory response.
Rofecoxib, on the other hand, shows potent and dose-dependent effects in classic models of acute inflammation and pain, such as carrageenan-induced paw edema, by directly targeting a key enzymatic step in the inflammatory cascade.
The choice between an FXR agonist like this compound and a COX-2 inhibitor like rofecoxib for a specific therapeutic application would depend on the underlying pathology of the inflammatory condition. For chronic inflammatory diseases with a metabolic component, an FXR agonist might offer a more comprehensive therapeutic approach. For acute inflammatory pain, a COX-2 inhibitor may provide more direct and rapid symptomatic relief.
It is crucial to note that rofecoxib was withdrawn from the market due to an increased risk of cardiovascular events with long-term use. This highlights the importance of considering the broader physiological roles of the target pathway when developing new anti-inflammatory drugs. Further research, including direct comparative in vivo studies, is warranted to fully elucidate the relative efficacy and safety profiles of these two classes of anti-inflammatory agents.
References
- 1. Hidden Cardiotoxicity of Rofecoxib Can be Revealed in Experimental Models of Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective COX-2 inhibition and cardiovascular effects: a review of the rofecoxib development program - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GW-406381 with Other Coxibs for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the selective COX-2 inhibitor GW-406381 with other prominent coxibs. The following sections detail its performance, supported by available preclinical and clinical data, and outline the experimental protocols used in these evaluations.
Introduction to this compound
This compound is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its anti-inflammatory and analgesic properties.[1] Like other coxibs, it was developed to target the inducible COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 enzyme responsible for gastrointestinal cytoprotection and platelet function. This selectivity is intended to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Preclinical studies have suggested that this compound may also possess a central mechanism of action, potentially offering advantages in certain pain states.
In Vitro Potency and Selectivity
The hallmark of a successful coxib is its high selectivity for COX-2 over COX-1. This is typically quantified by the ratio of the half-maximal inhibitory concentrations (IC50) for COX-1 versus COX-2.
| Compound | COX-2 IC50 (Human) | COX-1 IC50 (Human) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Assay Method |
| This compound | 3 nM (pIC50 = 8.5)[1] | ~90,000 nM (estimated) | ~30,000[1] | Recombinant Human Enzyme Assay |
| Etoricoxib | Not explicitly stated | Not explicitly stated | 106 | Human Whole Blood Assay |
| Rofecoxib | Not explicitly stated | Not explicitly stated | 35 | Human Whole Blood Assay |
| Valdecoxib | Not explicitly stated | Not explicitly stated | 30 | Human Whole Blood Assay |
| Celecoxib (B62257) | 6.8 µM | 82 µM | 12[2] | Human Monocyte Assay |
| Celecoxib | Not explicitly stated | Not explicitly stated | 7.6 | Human Whole Blood Assay |
Note: The provided data for this compound is derived from a recombinant human enzyme assay, while the data for other coxibs are from human whole blood or monocyte assays. Direct comparison of absolute values should be made with caution due to the differences in experimental systems. However, the data strongly indicates that this compound possesses exceptionally high selectivity for COX-2.
Preclinical In Vivo Efficacy
Animal models are crucial for evaluating the anti-inflammatory and analgesic effects of novel compounds. A study in a rat model of neuropathic pain (chronic constriction injury of the sciatic nerve) compared the efficacy of this compound with rofecoxib.
| Treatment | Dose | Effect on Mechanical Allodynia and Hyperalgesia |
| This compound | 5 mg/kg (5 days) | Significantly reversed the decrease in paw withdrawal thresholds. |
| Rofecoxib | 5 mg/kg (5 days) | Ineffective at the same dose. |
These findings suggest that in this specific model of neuropathic pain, this compound may have a superior efficacy profile compared to rofecoxib, potentially attributable to its distinct pharmacological properties, including possible central nervous system effects.
Clinical Efficacy in Osteoarthritis
Two randomized, controlled studies (Study A and Study B) evaluated the efficacy and safety of this compound for the treatment of osteoarthritis of the knee, with celecoxib (200 mg) as an active comparator.
Study A (6-week, non-flare design):
-
This compound at a 50 mg dose showed a statistically significant improvement in the WOMAC pain subscore compared to placebo.
-
No clear dose-response was observed for this compound.
-
Celecoxib did not demonstrate a statistically significant difference from placebo in this study.
Study B (12-week, flare design):
-
No dose of this compound was superior to placebo on the co-primary endpoints.
-
Celecoxib was superior to placebo on all co-primary endpoints.
-
Dose-related blood pressure and renovascular effects were observed with this compound.
Overall, these clinical trials did not demonstrate a consistent and clinically meaningful efficacy for this compound in treating pain associated with osteoarthritis of the knee.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Simplified COX signaling pathway showing the selective inhibition of COX-2 by coxibs.
Caption: General workflow for an in vitro COX inhibition enzyme assay.
Experimental Protocols
In Vitro COX Inhibition Assay (Recombinant Enzyme)
Objective: To determine the in vitro potency and selectivity of a test compound against COX-1 and COX-2.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Arachidonic acid (substrate).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Cofactors (e.g., hematin, L-epinephrine).
-
96-well microplates.
-
Plate reader for detection (e.g., fluorescence or absorbance).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cofactors, and the recombinant COX-1 or COX-2 enzyme.
-
Add the test compound dilutions to the respective wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stopping reagent).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric probe.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Calculate the selectivity ratio by dividing the IC50 for COX-1 by the IC50 for COX-2.
In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
Objective: To evaluate the efficacy of a test compound in a model of peripheral nerve injury-induced pain.
Animal Model:
-
Adult male Sprague-Dawley or Wistar rats.
-
The CCI model is induced by loosely ligating the sciatic nerve.
Procedure:
-
Anesthetize the rats.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Place four loose ligatures around the sciatic nerve at 1 mm intervals.
-
Close the incision.
-
Allow the animals to recover for a period (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.
-
Assess baseline pain responses, such as mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia.
-
Administer the test compound (e.g., this compound or rofecoxib) or vehicle to different groups of animals over a specified treatment period (e.g., daily for 5 days).
-
Measure pain responses at various time points after drug administration.
-
Compare the paw withdrawal thresholds or latencies between the drug-treated groups and the vehicle-treated group to determine the analgesic efficacy of the compound.
Conclusion
This compound is a highly potent and exceptionally selective COX-2 inhibitor in preclinical in vitro assays, demonstrating a selectivity ratio that appears to be substantially higher than that of other tested coxibs. In a preclinical model of neuropathic pain, it showed superior efficacy compared to rofecoxib. However, in clinical trials for osteoarthritis, this compound did not consistently demonstrate a significant analgesic effect compared to placebo and was associated with dose-related cardiovascular and renal safety signals. For researchers in drug development, the profile of this compound underscores the critical importance of translating potent and selective preclinical findings into safe and effective clinical outcomes. The provided experimental protocols offer a foundation for the continued evaluation and comparison of novel COX-2 inhibitors.
References
GW-406381 Demonstrates Superior Efficacy in Preclinical Neuropathic Pain Models Compared to Other COX-2 Inhibitors
New research highlights the superior therapeutic potential of GW-406381, a selective cyclooxygenase-2 (COX-2) inhibitor, in preclinical models of neuropathic pain, outperforming other drugs in its class such as celecoxib (B62257) and rofecoxib (B1684582). This superior efficacy is attributed to its distinct mechanism of action, which includes effective central nervous system (CNS) penetration and a significant reduction in the spontaneous ectopic discharges characteristic of nerve injury.
This compound has shown remarkable effectiveness in animal models of both inflammatory and neuropathic pain. In models of inflammatory pain, its performance is comparable to that of other selective COX-2 inhibitors. However, its true distinction lies in its robust analgesic effects in neuropathic pain models, a condition notoriously difficult to treat and where other COX-2 inhibitors have shown limited success.
Comparative Efficacy in a Model of Inflammatory Pain
In the Freund's Complete Adjuvant (FCA) model of inflammatory pain in rats, this compound demonstrated potent anti-inflammatory and analgesic effects. The FCA model induces a persistent inflammatory state, providing a reliable platform for evaluating the efficacy of anti-inflammatory drugs.
Table 1: Comparative Efficacy in the Freund's Complete Adjuvant (FCA) Model of Inflammatory Pain
| Compound | ED50 (mg/kg, p.o.) |
| This compound | 1.5 |
| Rofecoxib | 1.0 |
| Celecoxib | 6.6 |
ED50: The dose of a drug that produces a 50% maximal effect. p.o.: Per os (by mouth).
Unparalleled Efficacy in Neuropathic Pain Models
The superior efficacy of this compound becomes evident in preclinical models of neuropathic pain, such as the Chronic Constriction Injury (CCI) model. In this model, this compound significantly reversed tactile allodynia (pain from a normally non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus), while celecoxib and rofecoxib were largely ineffective.
One of the key mechanisms underlying neuropathic pain is the generation of spontaneous ectopic discharges from injured nerve fibers. A pivotal study demonstrated that this compound significantly reduces this aberrant neuronal activity. In rats with CCI, treatment with this compound (5mg/kg for 5 days) markedly decreased the proportion of nerve fibers showing spontaneous activity to 15.58%, compared to 32.67% in vehicle-treated animals and 39.66% in those treated with an equi-effective inflammatory dose of rofecoxib.[1]
Table 2: Effect on Spontaneous Ectopic Discharge in the Chronic Constriction Injury (CCI) Model
| Treatment | Proportion of Fibers with Spontaneous Activity (%) |
| Vehicle | 32.67 |
| Rofecoxib (5mg/kg) | 39.66 |
| This compound (5mg/kg) | 15.58 |
This reduction in ectopic discharges directly correlates with the observed pain relief, suggesting a crucial role for this mechanism in the superior efficacy of this compound. The ability of this compound to penetrate the central nervous system is believed to be a key factor in its effectiveness against the central sensitization component of neuropathic pain.
Experimental Protocols
Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model
This model is used to induce a persistent inflammatory pain state.
-
Animals: Male Sprague-Dawley rats (150-200g) are used.
-
Induction: A single intraplantar injection of 100 µl of Complete Freund's Adjuvant (CFA; 1 mg/ml Mycobacterium tuberculosis) is administered into the right hind paw.[2][3]
-
Assessment of Pain: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the force at which the rat withdraws its paw) is measured before and at various time points after CFA injection.
-
Drug Administration: Test compounds (this compound, celecoxib, rofecoxib) or vehicle are administered orally at specified doses.
-
Data Analysis: The dose-response relationship is determined, and the ED50 value is calculated for each compound.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.[4][5]
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb. The incision is then closed.
-
Assessment of Pain:
-
Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Assessed by measuring the latency of paw withdrawal from a radiant heat source.
-
-
Electrophysiology (Measurement of Spontaneous Ectopic Discharge):
-
At the end of the treatment period, animals are anesthetized, and the sural nerve (a branch of the sciatic nerve) is dissected and placed on a recording electrode.
-
Single-unit extracellular recordings are made from teased nerve filaments to identify and quantify the spontaneous activity of individual nerve fibers.
-
-
Drug Administration: this compound, rofecoxib, or vehicle is administered orally for a specified number of days.
-
Data Analysis: The effects of the treatments on paw withdrawal thresholds/latencies and the proportion of spontaneously active nerve fibers are compared.
Signaling Pathways and Mechanism of Action
This compound, as a selective COX-2 inhibitor, exerts its effects by blocking the conversion of arachidonic acid to prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2). In the context of neuropathic pain, COX-2 is upregulated in the spinal cord's dorsal horn neurons and glial cells following peripheral nerve injury. This leads to increased PGE2 production, which sensitizes central neurons and contributes to the maintenance of pain hypersensitivity.
The superior efficacy of this compound in neuropathic pain suggests a more profound impact on these central mechanisms compared to other COX-2 inhibitors. This is likely due to its ability to cross the blood-brain barrier and directly target COX-2 in the spinal cord.
Below is a diagram illustrating the proposed signaling pathway involved in neuropathic pain and the site of action of this compound.
Caption: Signaling pathway in neuropathic pain and the inhibitory action of this compound.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram outlines the typical workflow for evaluating the efficacy of compounds like this compound in preclinical pain models.
Caption: Workflow for preclinical evaluation of analgesic compounds.
References
- 1. GW406381, a novel COX-2 inhibitor, attenuates spontaneous ectopic discharge in sural nerves of rats following chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 3. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropathic Pain Model—Chronic Constriction Injury (CCI) [bio-protocol.org]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
A Comparative Guide: GW406381X versus Non-Selective NSAIDs in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical anti-inflammatory agent GW406381X and traditional non-selective non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is based on available experimental data to assist researchers in understanding their respective mechanisms and performance in established inflammation models.
Initial Clarification: The compound GW-406381 is likely a typographical error in some databases. The research literature predominantly refers to GW406381X , a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This guide will focus on the properties and performance of GW406381X in comparison to non-selective NSAIDs.
Executive Summary
GW406381X demonstrates significant anti-inflammatory efficacy in preclinical models, operating through the selective inhibition of the COX-2 enzyme. This mechanism contrasts with non-selective NSAIDs, which inhibit both COX-1 and COX-2 enzymes. The selective nature of GW406381X suggests a potentially different side-effect profile, particularly concerning gastrointestinal adverse effects, a common concern with non-selective NSAIDs. While direct head-to-head comparative studies with non-selective NSAIDs are limited in the public domain, data from studies involving other COX-2 inhibitors and established knowledge of NSAID pharmacology allow for a robust comparative analysis.
Mechanism of Action: A Tale of Two Pathways
The primary difference between GW406381X and non-selective NSAIDs lies in their interaction with the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923)—key mediators of inflammation, pain, and fever.
Non-Selective NSAIDs (e.g., ibuprofen, naproxen, diclofenac) inhibit both COX-1 and COX-2 enzymes.[1]
-
COX-1 is a constitutively expressed enzyme responsible for "housekeeping" functions, including the production of prostaglandins that protect the gastric mucosa and support platelet function.
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. Prostaglandins produced by COX-2 contribute to the classic signs of inflammation: pain, swelling, redness, and heat.
GW406381X , as a selective COX-2 inhibitor, primarily targets the COX-2 enzyme. This selectivity is intended to reduce inflammation while sparing the protective functions of COX-1, potentially leading to a more favorable gastrointestinal safety profile.
References
Comparative Analysis of GW-406381 and Other FXR Agonists: A Focus on Binding Characteristics
For researchers, scientists, and drug development professionals, understanding the binding kinetics of a ligand to its target is paramount in predicting its pharmacological behavior. This guide provides a comparative analysis of the binding characteristics of GW-406381, a potent synthetic agonist of the Farnesoid X Receptor (FXR), with other well-known FXR agonists, namely the semi-synthetic obeticholic acid (OCA) and the endogenous bile acid chenodeoxycholic acid (CDCA).
Data Presentation: Potency of FXR Agonists
The potency of a compound is typically measured by its half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates a higher potency and generally suggests a stronger binding affinity to the receptor. The table below summarizes the reported EC50 values for this compound, obeticholic acid (OCA), and chenodeoxycholic acid (CDCA) in activating FXR.
| Compound | Type | EC50 |
| This compound | Synthetic Agonist | Not explicitly found, but described as a potent agonist. |
| Obeticholic Acid (OCA) | Semi-synthetic Agonist | 99 nM[1] |
| Chenodeoxycholic Acid (CDCA) | Endogenous Agonist | ~7.01 - 8.3 µM[1][2] |
Note: The potency of OCA is reported to be approximately 100-fold greater than that of CDCA.[1]
Experimental Protocols: Determining Binding Kinetics via Surface Plasmon Resonance (SPR)
To obtain precise quantitative data on the binding kinetics of small molecules like this compound to protein targets such as FXR, Surface Plasmon Resonance (SPR) is a widely used and powerful technique. The following is a detailed methodology for a typical SPR experiment.
Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_d) of this compound, OCA, and CDCA for the Farnesoid X Receptor (FXR).
Materials:
-
Recombinant human FXR protein (ligand)
-
This compound, Obeticholic Acid, and Chenodeoxycholic Acid (analytes)
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chips (e.g., CM5, streptavidin-coated)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
The FXR protein is immobilized onto the surface of a sensor chip. A common method is amine coupling, where the protein is covalently linked to the carboxymethylated dextran (B179266) surface of a CM5 sensor chip.
-
Alternatively, if the FXR protein is biotinylated, it can be captured on a streptavidin-coated sensor chip.
-
The level of immobilization is optimized to achieve a suitable signal response without causing mass transport limitations.
-
-
Analyte Preparation:
-
A series of concentrations for each analyte (this compound, OCA, and CDCA) are prepared in the running buffer. The concentration range should ideally span from at least 10-fold below to 10-fold above the expected K_d value.
-
-
Binding Measurement:
-
The running buffer is flowed continuously over the sensor surface to establish a stable baseline.
-
Each concentration of the analyte is then injected over the sensor surface for a specific duration (association phase), allowing the analyte to bind to the immobilized FXR. The change in the SPR signal, measured in response units (RU), is monitored in real-time.
-
Following the association phase, the running buffer is flowed over the surface again, and the dissociation of the analyte from the FXR is monitored (dissociation phase).
-
-
Surface Regeneration:
-
After each binding cycle, a pulse of regeneration solution is injected to remove any remaining bound analyte, returning the sensor surface to its baseline state for the next injection. The regeneration conditions are optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are processed by subtracting the signal from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.
-
The association and dissociation curves are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This fitting process yields the kinetic rate constants, k_on and k_off.
-
The equilibrium dissociation constant (K_d) is then calculated as the ratio of k_off to k_on (K_d = k_off / k_on).
-
Mandatory Visualization
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
The provided EC50 values clearly indicate that obeticholic acid is a significantly more potent FXR agonist than the endogenous ligand, chenodeoxycholic acid. While a direct EC50 for this compound was not found in the searched literature, its description as a "potent" agonist suggests its activity is likely in a similar or even more potent range than OCA. To definitively compare the binding kinetics of these compounds, a head-to-head experimental analysis using a technique such as SPR is essential. The detailed protocol provided outlines the necessary steps for such an investigation, which would yield the precise association and dissociation rates that govern the dynamic interaction of these important ligands with the Farnesoid X Receptor. This information is invaluable for understanding their mechanism of action and for the rational design of future FXR-targeted therapeutics.
References
- 1. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Superior Efficacy of GW-406381 over Rofecoxib in Neuropathic Pain Management
For Immediate Release
A comprehensive analysis of preclinical data reveals that GW-406381 demonstrates significantly greater efficacy in mitigating neuropathic pain compared to the well-known selective COX-2 inhibitor, rofecoxib (B1684582). This superiority appears to stem from a multifaceted mechanism of action that extends beyond peripheral cyclooxygenase-2 (COX-2) inhibition, potentially involving a central nervous system site of action. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings and elucidating the underlying signaling pathways.
Executive Summary
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. While traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors like rofecoxib have shown limited success, preclinical evidence points to the novel COX-2 inhibitor, this compound, as a more effective agent. In a head-to-head comparison in a rat model of chronic constriction injury (CCI), a standard model for neuropathic pain, this compound, but not rofecoxib, significantly reversed pain hypersensitivity. This suggests a differentiated mechanism of action for this compound, which may be attributed to its ability to cross the blood-brain barrier and exert central analgesic effects, a property not prominently shared by rofecoxib.
Comparative Efficacy in a Neuropathic Pain Model
A pivotal study directly compared the effects of this compound and rofecoxib in a chronic constriction injury (CCI) model of neuropathic pain in rats. The results, summarized below, highlight the superior performance of this compound.
| Efficacy Endpoint | Vehicle | Rofecoxib (5 mg/kg) | This compound (5 mg/kg) |
| Paw Withdrawal Threshold (g) | Decreased | No significant reversal | Significant reversal |
| Spontaneous Ectopic Discharge (% fibers) | 32.67% | 39.66% | 15.58% |
Data from Bingham et al. (2007). The study used a 5-day treatment regimen.
Mechanistic Differences: Beyond Peripheral COX-2 Inhibition
Rofecoxib is a selective inhibitor of the COX-2 enzyme, which is a key player in the production of prostaglandins, inflammatory mediators that sensitize peripheral nerves and contribute to pain.[1][2][3] While this mechanism is effective for inflammatory pain, its utility in neuropathic pain is limited, as evidenced by rofecoxib's lack of efficacy in the CCI model.[4]
This compound is also a potent COX-2 inhibitor. However, its superior efficacy in neuropathic pain suggests additional mechanisms are at play.[4] Preclinical findings and clinical trial information indicate that this compound possesses a central site of action that may not be shared by other COX-2 inhibitors. Evidence from a positron emission tomography (PET) study in healthy male volunteers showed that this compound is rapidly absorbed into the central nervous system. This ability to penetrate the blood-brain barrier allows it to potentially modulate central pain processing pathways, a critical component of neuropathic pain. The exact central targets are still under investigation, but this central action provides a compelling explanation for its enhanced analgesic effect in neuropathic pain states.
While the similarly named compound GW4064 is a known Farnesoid X Receptor (FXR) agonist, and FXR activation has been shown to alleviate neuropathic pain, there is currently no direct evidence to suggest that this compound exerts its effects through this pathway. The differential efficacy is more likely attributable to its unique pharmacokinetic properties and potential central nervous system targets.
Signaling Pathways
The distinct mechanisms of this compound and rofecoxib can be visualized through their engagement with different signaling pathways.
Experimental Protocols
The primary comparative data is derived from a study utilizing the Chronic Constriction Injury (CCI) model of neuropathic pain .
Chronic Constriction Injury (CCI) Model
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the level of the mid-thigh. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut are tied around the nerve at approximately 1 mm intervals. The constriction should be minimal, just enough to cause a slight indentation of the nerve surface.
-
Post-operative Care: Animals are allowed to recover and are monitored for signs of distress. The development of neuropathic pain behaviors is typically assessed starting 7 days post-surgery.
Pain Behavior Assessment
-
Mechanical Allodynia: Assessed using von Frey filaments. Rats are placed on an elevated mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.
-
Spontaneous Ectopic Discharge: Single-fiber recordings are made from teased sural nerve filaments. The proportion of afferent fibers exhibiting spontaneous activity is quantified.
Conclusion
The available preclinical evidence strongly suggests that this compound is more effective than rofecoxib in treating neuropathic pain. This enhanced efficacy is likely due to its ability to act both peripherally by inhibiting COX-2 and centrally by crossing the blood-brain barrier and modulating central pain pathways. These findings position this compound as a promising candidate for further investigation and development for the management of neuropathic pain, a condition with significant unmet medical need. Further research is warranted to fully elucidate its central mechanism of action and to translate these promising preclinical findings into clinical benefits.
References
- 1. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model [bio-protocol.org]
- 2. Frontiers | Nuclear Factor κB-COX2 Pathway Activation in Non-myelinating Schwann Cells Is Necessary for the Maintenance of Neuropathic Pain in vivo [frontiersin.org]
- 3. Cyclooxygenase 2 expression in the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyodeoxycholic acid relieves neuropathic pain by activating farnesoid X receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of GW-406381: A Comparative Guide to Off-Target Interactions
For Researchers, Scientists, and Drug Development Professionals
GW-406381 (also known as GW4064) is a potent and widely utilized synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor playing a pivotal role in bile acid, lipid, and glucose metabolism. While its high affinity for FXR is well-established, a comprehensive understanding of its cross-reactivity with other enzymes is crucial for accurate interpretation of experimental results and for anticipating potential off-target effects in therapeutic development. This guide provides a comparative analysis of this compound's interactions with other nuclear receptors, G protein-coupled receptors (GPCRs), and a key drug-metabolizing enzyme, supported by available experimental data.
Summary of Cross-Reactivity Data
The following tables summarize the quantitative data on the cross-reactivity of this compound with various enzyme targets.
Table 1: Nuclear Receptor Selectivity
This compound exhibits high selectivity for the Farnesoid X Receptor (FXR). Studies have shown that it does not activate other nuclear receptors at concentrations up to 1 µM.
| Target Enzyme | Agonist Activity (EC50/IC50) | Reference |
| Farnesoid X Receptor (FXR) | 15 nM (EC50) | [1] |
| Other Nuclear Receptors | No activity up to 1 µM | [1] |
Table 2: G Protein-Coupled Receptor (GPCR) Off-Target Activity
Recent studies have revealed that this compound can interact with several GPCRs, notably histamine (B1213489) and muscarinic receptors. This off-target activity occurs at micromolar concentrations, which is significantly higher than its potency for FXR.
| Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |
| Histamine H1 Receptor | 4.10 µM | 8.58 µM | [2] |
| Histamine H2 Receptor | 6.33 µM | 7.74 µM | [2] |
| Muscarinic M1 Receptor | 1.8 µM | 7.33 µM | [2] |
| Muscarinic M2 Receptor | 1.73 µM | 4.11 µM | |
| Muscarinic M3 Receptor | 5.62 µM | 11.6 µM | |
| Muscarinic M5 Receptor | 4.89 µM | 7.9 µM | |
| Angiotensin II Type 1 Receptor | 0.94 µM | 1.03 µM |
Table 3: Cytochrome P450 Inhibition
This compound has been shown to repress the expression and activity of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism.
| Target Enzyme | Effect | Concentration | Reference |
| Cytochrome P450 3A4 (CYP3A4) | 25% decrease in activity | 1 µM | |
| 75% decrease in mRNA expression | 1 µM |
Kinase Selectivity
Extensive searches for the cross-reactivity of this compound against a broad panel of kinases did not yield specific quantitative data such as IC50 values or percentage inhibition. While some studies mention the use of kinase inhibitors in experiments involving this compound, this does not provide direct evidence of this compound's activity on those kinases. Therefore, the kinase selectivity profile of this compound remains to be fully characterized in publicly available literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Nuclear Receptor Transactivation Assay
This assay determines the ability of a compound to activate a specific nuclear receptor, leading to the expression of a reporter gene.
Cell Line: Mammalian cells (e.g., HEK293T) are transiently transfected with two plasmids:
-
An expression vector for the ligand-binding domain (LBD) of the nuclear receptor of interest fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
Protocol:
-
Cells are seeded in 96-well plates and co-transfected with the expression and reporter plasmids.
-
After 24 hours, the cells are treated with various concentrations of this compound or a reference agonist.
-
Following an incubation period of 18-24 hours, the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
Data is normalized to a control (e.g., vehicle-treated cells) and EC50 values are calculated from the dose-response curves.
GPCR Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
Membrane Preparation: Membranes are prepared from cells overexpressing the GPCR of interest.
Protocol:
-
A constant concentration of a specific radioligand (e.g., [³H]-mepyramine for the H1 receptor) is incubated with the cell membranes.
-
Increasing concentrations of this compound are added to compete for binding with the radioligand.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
IC50 values are determined from the competition curves and converted to Ki values using the Cheng-Prusoff equation.
CYP3A4 Activity Assay in Human Hepatocytes
This assay assesses the inhibitory effect of a compound on the metabolic activity of CYP3A4 in a physiologically relevant cell model.
Cell Culture: Primary human hepatocytes are cultured in appropriate media.
Protocol:
-
Hepatocytes are treated with this compound (e.g., 1 µM) for a specified period (e.g., 48 hours).
-
A known CYP3A4 substrate (e.g., midazolam or testosterone) is added to the culture medium.
-
After a defined incubation time, the medium is collected.
-
The formation of the specific metabolite (e.g., 1'-hydroxymidazolam (B1197787) or 6β-hydroxytestosterone) is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of inhibition is calculated by comparing the metabolite formation in this compound-treated cells to that in vehicle-treated control cells.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the cross-reactivity studies of this compound.
Caption: Activation of the FXR signaling pathway by this compound.
Caption: Workflow for assessing GPCR binding affinity.
Caption: Indirect inhibition of CYP3A4 expression by this compound.
References
Benchmarking GW-406381 Against Novel Pain Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase-2 (COX-2) inhibitor GW-406381 against emerging classes of novel pain therapeutics. The following sections detail the mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols used to generate the supporting data.
Mechanisms of Action and Signaling Pathways
1.1. This compound: A CNS-Penetrant COX-2 Inhibitor
This compound is a highly selective cyclooxygenase-2 (COX-2) inhibitor. Unlike many other COX-2 inhibitors, it readily crosses the blood-brain barrier, allowing it to exert its analgesic effects in both the peripheral and central nervous system (CNS).[1] Peripherally, it blocks the production of prostaglandins (B1171923) involved in inflammation and pain sensitization. Centrally, it is thought to modulate nociceptive processing within the spinal cord. This dual peripheral and central action was hypothesized to provide broader efficacy in various pain states.
Figure 1: this compound Signaling Pathway
1.2. Novel Pain Therapeutics
Two promising classes of novel pain therapeutics are voltage-gated sodium channel 1.7 (Nav1.7) antagonists and dual Nociceptin/Orphanin FQ (NOP)/Mu-Opioid Peptide (MOP) receptor agonists.
1.2.1. Nav1.7 Antagonists (e.g., PF-05089771, CNV1014802)
Nav1.7 is a voltage-gated sodium channel subtype preferentially expressed in peripheral nociceptive neurons and plays a critical role in the transmission of pain signals. Antagonists of this channel are designed to selectively block the propagation of pain signals from the periphery to the CNS. Interestingly, the absence of Nav1.7 has been shown to upregulate endogenous opioid signaling, suggesting a complex mechanism of analgesia.
Figure 2: Nav1.7 Antagonist Signaling Pathway
1.2.2. Dual NOP/MOP Receptor Agonists (e.g., AT-121, Cebranopadol)
These compounds are designed to simultaneously activate both the mu-opioid peptide (MOP) receptor, the primary target for traditional opioids, and the nociceptin/orphanin FQ (NOP) receptor. Agonism at the MOP receptor provides potent analgesia, while NOP receptor activation is believed to counteract some of the undesirable side effects of MOP agonism, such as respiratory depression and abuse potential, and may also contribute to analgesia.
Figure 3: Dual NOP/MOP Receptor Agonist Signaling Pathway
Comparative Efficacy in Preclinical Models
The following table summarizes the available quantitative data for this compound and representative novel pain therapeutics in common preclinical pain models.
| Therapeutic Agent | Class | Formalin Test (Phase II) ED₅₀ | Chronic Constriction Injury (CCI) Model | Hot Plate Test |
| This compound | COX-2 Inhibitor | Data not readily available | Effective at 5 mg/kg (reverses mechanical allodynia)[2] | Data not readily available |
| Celecoxib | COX-2 Inhibitor | ~19.91 mg/kg (i.p., mouse) | Ineffective | Ineffective in constant temperature test |
| Rofecoxib | COX-2 Inhibitor | Data not readily available | Ineffective at 30 mg/kg (i.p.)[3] | Ineffective |
| PF-05089771 | Nav1.7 Antagonist | Effective (qualitative) | Data not readily available | Data not readily available |
| CNV1014802 | Nav1.7 Antagonist | Effective (qualitative)[4] | Effective (qualitative)[5] | Data not readily available |
| AT-121 | Dual NOP/MOP Agonist | Effective (qualitative) | Data not readily available | Morphine-like analgesia |
| Cebranopadol (B606582) | Dual NOP/MOP Agonist | Highly potent (qualitative) | ED₅₀: 0.5-5.6 µg/kg (i.v., rat) | Significant antinociceptive activity |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. Data is presented as reported in the literature and may vary based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these therapeutics.
3.1. Experimental Workflow for Analgesic Testing
A typical workflow for preclinical analgesic testing involves animal habituation, baseline testing, drug administration, and post-treatment assessment of pain-related behaviors.
Figure 4: General Experimental Workflow
3.2. Formalin Test
This test is used to assess analgesic efficacy in a model of tonic, persistent pain.
-
Apparatus: A transparent observation chamber with mirrors placed to allow for an unobstructed view of the animal's paws.
-
Procedure:
-
Animals are habituated to the observation chamber for at least 30 minutes before the test.
-
A small volume (e.g., 20-50 µL) of dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
The animal is immediately returned to the observation chamber.
-
Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are observed and quantified over a period of up to 60 minutes.
-
-
Data Analysis: The test is divided into two phases: Phase 1 (early, neurogenic pain; 0-5 minutes post-injection) and Phase 2 (late, inflammatory pain; 15-60 minutes post-injection). The total time spent exhibiting nociceptive behaviors in each phase is recorded. The efficacy of an analgesic is determined by its ability to reduce the duration of these behaviors compared to a vehicle-treated control group.
3.3. Von Frey Test
This test is used to measure mechanical allodynia, a pain response to a normally non-painful stimulus.
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness, and an elevated mesh platform that allows access to the animal's paws from below.
-
Procedure:
-
Animals are placed on the mesh platform in individual chambers and allowed to acclimate.
-
A von Frey filament is applied to the plantar surface of the hind paw with enough force to cause it to bend.
-
The response, typically a withdrawal of the paw, is noted.
-
The "up-down" method is often used, where a positive response leads to the use of a filament with lower stiffness, and a negative response leads to the use of a filament with higher stiffness.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the pattern of positive and negative responses, providing a quantitative measure of mechanical sensitivity. An effective analgesic will increase the paw withdrawal threshold.
3.4. Hot Plate Test
This test is used to evaluate the response to a thermal pain stimulus.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C) and a transparent cylinder to confine the animal to the heated surface.
-
Procedure:
-
The animal is placed on the hot plate.
-
The latency to the first sign of a nociceptive response (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
-
Data Analysis: The latency to respond is the primary measure. An effective analgesic will increase the response latency. The data is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
References
- 1. GW406381, a novel COX-2 inhibitor, attenuates spontaneous ectopic discharge in sural nerves of rats following chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic Effects of GpTx-1, PF-04856264 and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of cebranopadol a novel analgesic acting as mixed nociceptin/orphanin FQ and opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Replicating Preclinical Findings of GW-406381's Dual Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for the farnesoid X receptor (FXR) agonist GW-406381 (also known as GW4064). It aims to offer an objective analysis of its performance, juxtaposed with alternative compounds, and is supported by experimental data and detailed methodologies to aid in the replication and further investigation of its dual activities.
Introduction to this compound (GW4064) and its Dual Activity
This compound is a potent and selective non-steroidal agonist for the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. The "dual activity" of this compound refers to its multifaceted downstream effects following FXR activation, primarily its ability to modulate both metabolic and inflammatory pathways. A significant aspect of its mechanism involves the induction of Fibroblast Growth Factor 19 (FGF19), which regulates bile acid synthesis. However, emerging research has revealed potential FXR-independent, off-target effects on histamine (B1213489) receptors, adding a layer of complexity to the interpretation of its preclinical data. This guide will delve into both the intended on-target and newly identified off-target activities of this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound and comparator compounds.
Table 1: In Vitro Activity of FXR Agonists
| Compound | Target | Assay Type | Cell Line | Potency (EC50/IC50) | Citation |
| This compound (GW4064) | FXR | Transactivation Assay | CV-1 | 65 nM (EC50) | [1][2] |
| This compound (GW4064) | HCT116 cell viability | CCK-8 Assay | HCT116 (colorectal cancer) | 6.9 µM (IC50) | [1][2] |
| This compound (GW4064) | CT26 cell viability | CCK-8 Assay | CT26 (colorectal cancer) | 6.4 µM (IC50) | [1] |
| This compound (GW4064) | Histamine H1 Receptor | NFAT-RE Luciferase Assay | HEK | 0.32 µM (EC50) | |
| Obeticholic Acid (OCA) | FXR | Transactivation Assay | - | Varies (potent agonist) |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Disease Model | Species | This compound Dose | Key Findings | Citation |
| Diet-Induced Obesity and Hepatic Steatosis | Mouse (C57BL/6) | 50 mg/kg (i.p., twice weekly) | Suppressed weight gain, reduced hepatic steatosis, lowered plasma triglycerides and cholesterol. | |
| Endotoxin-Induced Hepatic Inflammation (NAFLD) | Mouse (C57BL/6) | 30 mg/kg (i.p., daily) | Alleviated hepatic inflammation, reduced serum ALT and AST, decreased pro-inflammatory cytokine expression. | |
| Colorectal Cancer (Xenograft) | Mouse (BALB/c) | 30 mg/kg (i.p., daily) | Did not suppress tumor growth as a monotherapy. | |
| Colorectal Cancer (Xenograft with anti-PD-L1) | Mouse (BALB/c) | 30 mg/kg (i.p., daily) | Exhibited excellent anti-tumor effects in combination with an anti-PD-L1 antibody. |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below to facilitate replication.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed colorectal cancer cells (HCT116 or CT26) into 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 24 hours.
-
CCK-8 Reagent Addition: Following treatment, incubate the cells with a serum-free medium containing 10% Cell Counting Kit-8 (CCK-8) solution for 2 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
Apoptosis Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Seed HCT116 or CT26 cells in 6-well plates at a density of 3 x 10⁵ cells per well and treat with this compound for 24 hours.
-
Cell Harvesting: Collect the cells after treatment.
-
Staining: Incubate the collected cells with Annexin V-FITC and Propidium Iodide (PI) for 10 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Western Blot for FXR Activation
-
Protein Extraction: Extract total protein from treated cells or tissues using RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 3% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., FXR, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection kit.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
RNA Extraction: Extract total RNA from cells or tissues using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Perform qPCR using specific primers for target genes (e.g., SHP, FGF19, AdipoR2) and a housekeeping gene (e.g., GAPDH) for normalization. A typical thermal cycling protocol includes an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Histamine Receptor Activity Assay (NFAT-RE Luciferase Assay)
-
Cell Transfection: Transfect HEK cells with an NFAT-RE luciferase reporter plasmid and a histamine H1 receptor expression plasmid (or empty vector control).
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound or a known histamine agonist for 3 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: On-target FXR signaling pathway of this compound.
Caption: Off-target histamine H1 receptor signaling of this compound.
Caption: General experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The preclinical data for this compound demonstrate its potent activity as an FXR agonist with significant effects on metabolic and inflammatory processes. Its efficacy in models of NAFLD and its synergistic anti-tumor activity with immunotherapy highlight its therapeutic potential. However, the discovery of its off-target effects on histamine receptors necessitates a careful re-evaluation of previous findings and underscores the importance of using highly specific compounds in preclinical research. Future studies should aim to dissect the relative contributions of FXR-dependent and -independent pathways to the observed effects of this compound. Furthermore, direct comparative studies with newer generation, more selective FXR agonists are warranted to fully understand the therapeutic window and potential liabilities of targeting FXR in various disease contexts. This guide provides a foundational resource for researchers to build upon these important preclinical observations.
References
Safety Operating Guide
Navigating the Disposal of GW-406381: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the operational and disposal plans for GW-406381, a potent and selective COX-2 inhibitor.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of research chemicals with unknown hazard profiles should be strictly followed. The following procedures are based on general guidelines for laboratory chemical waste management and are intended to provide immediate safety and logistical information.
Immediate Safety Precautions and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Given its nature as a potent bioactive compound, the following should be considered standard practice:
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or fume hood |
Step-by-Step Disposal Procedure
The disposal of this compound, as with many research compounds, should be managed through your institution's Environmental Health and Safety (EHS) office. The following workflow outlines the necessary steps for proper disposal.
Caption: General workflow for the disposal of this compound.
Experimental Protocol for Disposal:
-
Consult Institutional EHS Guidelines: The first and most critical step is to consult your organization's specific procedures for the disposal of non-hazardous and potentially hazardous chemical waste. Your EHS office will provide guidance on waste categorization and the appropriate disposal route.
-
Segregate this compound Waste:
-
Solid Waste: Collect any solid this compound, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemically compatible waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.
-
-
Properly Label Waste Container: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" (or as directed by your EHS)
-
The full chemical name: this compound
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Store Waste Securely: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Arrange for EHS Pickup: Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS office to schedule a pickup. Do not attempt to dispose of the chemical waste through standard trash or sewer systems.
Logical Relationship of Disposal Decision-Making
The decision-making process for the disposal of any research chemical, including this compound, follows a clear logical progression to ensure safety and compliance.
Personal protective equipment for handling GW-406381
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GW-406381, a potent and selective Farnesoid X receptor (FXR) agonist. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Compound Information:
| Property | Data |
| IUPAC Name | 3-(2,6-dichlorophenyl)-4-(3'-carboxy-2-chloro-4'-stilbenoxy)-5-isopropylisoxazole |
| Molecular Formula | C25H18Cl3NO4 |
| Molecular Weight | 514.78 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as a potent FXR agonist, it should be handled with care. FXR agonists as a class have been associated with gastrointestinal side effects and pruritus (itching) in clinical studies.[1] Therefore, minimizing exposure is critical.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear nitrile gloves. Inspect gloves prior to use and dispose of them properly after handling. |
| Eye/Face Protection | Use chemical safety goggles or a face shield. |
| Skin and Body Protection | Wear a lab coat. For operations with a higher risk of exposure, consider additional protective clothing such as an apron or sleeves. |
| Respiratory Protection | For handling the powder form, work in a well-ventilated area, preferably a fume hood, to avoid dust inhalation. If a fume hood is not available, a NIOSH-approved respirator for particulates is recommended. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the compound name and quantity match the order.
-
Store the container tightly sealed in a designated, locked, and well-ventilated area at -20°C.
-
Maintain an accurate inventory of the compound.
2.2. Preparation of Solutions:
-
All handling of the solid compound should be performed within a chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the powder.
-
To prepare a stock solution, slowly add the desired volume of DMSO to the accurately weighed this compound powder.
-
Ensure the solution is fully dissolved before use in experiments.
2.3. Experimental Use:
-
When using solutions of this compound, continue to wear all recommended PPE.
-
Avoid direct contact with skin, eyes, and clothing.
-
Conduct all procedures involving the compound in a well-ventilated area.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Unused or expired this compound powder should be disposed of as hazardous chemical waste.
-
Place the sealed container in a labeled hazardous waste receptacle.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour solutions down the drain.
-
-
Contaminated Materials:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper, bench paper) must be disposed of as hazardous waste.
-
Place these materials in a designated, sealed hazardous waste bag or container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
